Bis(trimethylstannyl)acetylene
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
trimethyl(2-trimethylstannylethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2.6CH3.2Sn/c1-2;;;;;;;;/h;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIFRACRLLNHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C#C[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175409 | |
| Record name | Ethynylenebis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-50-2 | |
| Record name | 1,1′-(1,2-Ethynediyl)bis[1,1,1-trimethylstannane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2117-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethynylenebis(trimethylstannane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002117502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethynylenebis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynylenebis[trimethylstannane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.659 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(trimethylstannyl)acetylene
CAS Number: 2117-50-2
This technical guide provides a comprehensive overview of Bis(trimethylstannyl)acetylene, a versatile organotin reagent crucial in various fields of chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.
Chemical Properties and Data
This compound, also known as 1,2-Bis(trimethylstannyl)ethyne, is a valuable synthetic intermediate.[1] Its key physical and chemical properties are summarized below.
General Properties
| Property | Value | Reference |
| CAS Number | 2117-50-2 | [1][2] |
| Molecular Formula | C8H18Sn2 | [1] |
| Molecular Weight | 351.65 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 59-61 °C | [2] |
Spectroscopic Data
While detailed spectra for this compound are not abundantly published, data for the analogous and widely studied Bis(trimethylsilyl)acetylene (BTMSA) provides valuable insights. Spectroscopic characterization is crucial for confirming the identity and purity of the compound.
| Spectroscopy | Expected Observations |
| ¹H NMR | A single sharp singlet for the 18 equivalent protons of the two trimethylstannyl groups. The chemical shift is typically in the upfield region. |
| ¹³C NMR | Two distinct signals are expected: one for the methyl carbons of the trimethylstannyl groups and another for the acetylenic carbons. |
| ¹¹⁹Sn NMR | A single resonance characteristic of the tin environment in the molecule. This is a key technique for characterizing organotin compounds. |
| IR Spectroscopy | The characteristic C≡C stretching vibration is expected, though it may be weak or absent due to the symmetrical nature of the molecule. Vibrations associated with the Sn-C bonds and methyl groups will also be present. |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns involving the loss of methyl groups and the tin-carbon bonds. |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a metal acetylide with a trimethyltin (B158744) halide. A common laboratory-scale preparation is outlined below.
Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocol
Materials:
-
Acetylene gas
-
n-Butyllithium (in hexanes)
-
Trimethyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Lithium Acetylide: A flame-dried Schlenk flask equipped with a magnetic stir bar, a gas inlet, and a septum is placed under an inert atmosphere (argon or nitrogen). Anhydrous diethyl ether or THF is added, and the solvent is cooled to -78 °C using a dry ice/acetone bath. Acetylene gas is bubbled through the solvent for a period to ensure saturation.
-
Deprotonation: While maintaining the acetylene stream, two equivalents of n-butyllithium in hexanes are added dropwise to the solution. The formation of a white precipitate of lithium acetylide will be observed. The mixture is stirred at -78 °C for an additional 30 minutes after the addition is complete.
-
Stannylation: Two equivalents of trimethyltin chloride, dissolved in a minimal amount of anhydrous diethyl ether or THF, are added dropwise to the lithium acetylide suspension at -78 °C.
-
Workup: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent such as hexanes or by sublimation to afford this compound as a white crystalline solid.
Reactions and Applications
This compound is a key reagent in cross-coupling reactions, particularly the Stille reaction, and also participates in cycloaddition reactions.
Stille Cross-Coupling Reaction
The Stille reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be used to introduce an ethynyl (B1212043) or a substituted ethynyl group into organic molecules.
Caption: General workflow of a Stille cross-coupling reaction.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate (e.g., iodobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1 eq), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction: The reaction mixture is heated to an appropriate temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with an aqueous solution of potassium fluoride (B91410) to remove tin byproducts, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Cycloaddition Reactions
This compound can act as a dienophile in Diels-Alder reactions and as a dipolarophile in 1,3-dipolar cycloadditions, providing access to various heterocyclic and carbocyclic frameworks. The trimethylstannyl groups can be retained in the product for further functionalization or removed under specific conditions.
Safety Information
This compound is a toxic and flammable solid.[2] It is fatal if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to participate in a range of reactions, most notably the Stille cross-coupling, makes it an indispensable tool for the construction of complex organic molecules. This guide provides essential information for its safe handling, synthesis, and application in a research setting.
References
"Bis(trimethylstannyl)acetylene" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene, also known as 1,2-Bis(trimethylstannyl)ethyne, is an organotin compound with significant applications in organic synthesis and materials science. Its utility is primarily centered around its role in targeted drug delivery systems, where its unique structure allows for precise transport of therapeutic agents.[] This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a diagram of its synthetic pathway.
Core Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C8H18Sn2[2][3][4] |
| Linear Formula | (CH3)3SnC≡CSn(CH3)3 |
| Molecular Weight | 351.65 g/mol [2][4] |
| CAS Number | 2117-50-2[4] |
| Appearance | White to off-white powder or crystals[2][5] |
| Melting Point | 59-61 °C[2][3][5][6] |
| Boiling Point | 97-98 °C at 16 Torr[3] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and tetrahydrofuran.[3] |
Synthesis Protocol
A common method for the preparation of this compound involves the reaction of trimethyltin (B158744) chloride with an acetylene (B1199291) source. The following protocol is a generalized procedure and should be performed under an inert atmosphere, such as argon, due to the air-sensitive nature of the reagents and product.[3]
Materials:
-
Trimethyltin chloride
-
Acetylene source (e.g., calcium carbide or ethynyl (B1212043) magnesium bromide)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a gas inlet for the inert atmosphere.
-
In the flask, prepare a solution of the acetylene source in the anhydrous solvent.
-
Slowly add a solution of trimethyltin chloride from the dropping funnel to the reaction mixture at a controlled temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours to ensure completion.
-
The reaction mixture is then quenched with a suitable reagent, and the product is extracted with an organic solvent.
-
The organic layers are combined, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or sublimation to yield pure this compound as a white solid.
Synthetic Pathway
The synthesis of this compound can be visualized as a two-step process where an acetylenic precursor is sequentially stannylated.
Caption: Synthesis of this compound.
Safety Information
This compound is a hazardous substance and should be handled with extreme care.[3] It is a flammable solid and is fatal if swallowed, inhaled, or in contact with skin.[5] It is also very toxic to aquatic life with long-lasting effects.[3][5] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn at all times when handling this compound.[3] All work should be conducted in a well-ventilated fume hood.
References
An In-Depth Technical Guide to the Synthesis of Bis(trimethylstannyl)acetylene from Acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(trimethylstannyl)acetylene, a valuable reagent in organic and organometallic chemistry. The primary and most established method for its preparation involves the reaction of a metal acetylide with a trimethyltin (B158744) halide. This guide details the prevalent methodologies, including the in-situ generation of a di-alkali metal acetylide from acetylene (B1199291) gas and a strong base, followed by the addition of trimethyltin chloride.
Core Synthesis Pathway
The fundamental approach to synthesizing this compound involves a two-step process. First, acetylene is deprotonated twice using a strong base to form a dianionic acetylide intermediate. This intermediate then undergoes a nucleophilic substitution reaction with two equivalents of trimethyltin chloride to yield the desired product. The reaction is typically conducted in an inert atmosphere at low temperatures to manage its exothermic nature.
A common and effective method utilizes an organolithium reagent, such as n-butyllithium, in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds as follows:
-
Deprotonation of Acetylene: Acetylene gas is bubbled through a solution of n-butyllithium in THF at low temperatures (typically -78 °C to 0 °C). The strongly basic n-butyllithium abstracts both acidic protons from acetylene, forming dilithium (B8592608) acetylide.
-
Stannylation: Trimethyltin chloride is then added to the solution containing the dilithium acetylide. The acetylide dianion acts as a nucleophile, displacing the chloride ions from two molecules of trimethyltin chloride to form the carbon-tin bonds.
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | Typically high, though specific yields for the tin compound are not widely reported in general literature. The analogous synthesis of bis(trimethylsilyl)acetylene (B126346) reports yields in the range of 62-75%. | [1] |
| Reactants | Acetylene, n-Butyllithium, Trimethyltin Chloride | |
| Solvent | Tetrahydrofuran (THF) | |
| Reaction Temperature | -78 °C to room temperature | |
| Reaction Time | Several hours |
Experimental Protocol
The following is a detailed experimental protocol adapted from established procedures for the synthesis of analogous compounds, such as bis(trimethylsilyl)acetylene, and general knowledge of organotin chemistry.
Materials:
-
Acetylene gas, purified
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Trimethyltin chloride
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Pentane (B18724) or Hexane, anhydrous
-
Magnesium sulfate (B86663) or Sodium sulfate, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source, oven-dried glassware)
Procedure:
-
Apparatus Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon). The flask is then allowed to cool to room temperature under the inert atmosphere.
-
Reaction Initiation: Anhydrous THF is cannulated into the reaction flask. The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Acetylene Introduction: Purified acetylene gas is bubbled through the cold THF for a period to ensure saturation.
-
Deprotonation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of acetylene in THF via the dropping funnel, while maintaining the temperature at -78 °C. A white precipitate of lithium acetylide may form. After the addition is complete, the mixture is allowed to warm slowly to a temperature between -20 °C and 0 °C and stirred for an additional 1-2 hours.
-
Stannylation: The reaction mixture is cooled back to -78 °C. A solution of trimethyltin chloride in anhydrous THF is then added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with pentane or hexane. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed from the dried organic phase by rotary evaporation. The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like pentane at low temperature.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Chemical Transformation)
Caption: Chemical transformation for this compound synthesis.
References
Spectroscopic Profile of Bis(trimethylstannyl)acetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene ((CH₃)₃SnC≡CSn(CH₃)₃) is an organotin compound of interest in organic synthesis and materials science. Its bifunctional nature, with two reactive trimethylstannyl groups flanking an acetylene (B1199291) core, makes it a valuable building block for the construction of complex molecular architectures. A thorough understanding of its spectral characteristics is crucial for its identification, purification, and the monitoring of its reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound, along with comprehensive experimental protocols for data acquisition.
Spectral Data Summary
Due to the limited availability of directly published spectral data for this compound, the following tables present a combination of reported data for analogous compounds and theoretically predicted values. These serve as a robust guide for the characterization of this compound.
NMR Spectral Data
Table 1: Predicted ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts and Coupling Constants
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Notes |
| ¹H | ~ 0.2 | Singlet with Sn satellites | ²J(¹¹⁹Sn-¹H) ≈ 55-60 Hz | The chemical shift is typical for methyl groups attached to tin. |
| ¹³C (CH₃) | ~ -8 | Singlet with Sn satellites | ¹J(¹¹⁹Sn-¹³C) ≈ 350-380 Hz | The methyl carbons are shielded by the tin atom. |
| ¹³C (C≡C) | ~ 110-120 | Singlet with Sn satellites | ¹J(¹¹⁹Sn-¹³C) ≈ 600-700 Hz | The acetylenic carbons are significantly deshielded compared to the methyl carbons. |
| ¹¹⁹Sn | ~ -80 to -100 | Singlet | - | The chemical shift is relative to tetramethyltin (B1198279) (TMSn). |
IR Spectral Data
Table 2: Predicted Infrared Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity | Notes |
| C-H stretch (methyl) | 2980 - 2910 | Medium to Strong | Asymmetric and symmetric stretching of the CH₃ groups. |
| C-H bend (methyl) | 1450 - 1380 | Medium | Asymmetric and symmetric bending (scissoring and umbrella) modes. |
| C≡C stretch | ~ 2100 | Very Weak or Absent | Due to the symmetrical substitution of the acetylene, the change in dipole moment during the vibration is minimal, leading to a very weak or unobservable IR absorption. |
| Sn-C stretch | 550 - 500 | Medium to Strong | Stretching vibrations of the tin-carbon bonds. |
Experimental Protocols
Given that this compound is a solid that is sensitive to air and moisture, specialized techniques are required for the preparation of samples for spectroscopic analysis.
NMR Spectroscopy of Air-Sensitive Solids
This protocol outlines the preparation of an NMR sample of an air-sensitive solid compound using a J. Young NMR tube and Schlenk line techniques.
Materials:
-
This compound (5-20 mg)
-
Anhydrous, degassed deuterated solvent (e.g., C₆D₆, CDCl₃) (~0.6 mL)
-
J. Young NMR tube
-
Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds
-
Septa, needles, and syringes
-
Glovebox (optional, but recommended)
Procedure:
-
Drying Glassware: Thoroughly dry the J. Young NMR tube and all other glassware in an oven at >120 °C overnight and allow to cool in a desiccator or under vacuum.
-
Sample Addition (in a glovebox): Inside an inert atmosphere glovebox, weigh the desired amount of this compound directly into the J. Young NMR tube.
-
Sample Addition (on a Schlenk line): If a glovebox is not available, place the solid in a small flask under a positive pressure of inert gas.
-
Solvent Transfer: Draw the required volume of anhydrous, degassed deuterated solvent into a gas-tight syringe.
-
Sample Dissolution:
-
In a glovebox: Add the solvent directly to the NMR tube containing the solid. Seal the tube with the Teflon stopper.
-
On a Schlenk line: Connect the NMR tube to the Schlenk line via an adapter. Evacuate and backfill with inert gas three times. Under a positive flow of inert gas, remove the septum and add the solid. Re-seal and purge. Inject the deuterated solvent via a syringe through a septum.
-
-
Homogenization: Gently agitate the tube to ensure complete dissolution of the solid.
-
Data Acquisition: Once the sample is prepared and sealed, it can be transported to the NMR spectrometer for analysis. Standard ¹H, ¹³C, and ¹¹⁹Sn NMR experiments can then be performed.
ATR-FTIR Spectroscopy of Air-Sensitive Solids
Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples with minimal preparation. For air-sensitive compounds, the measurement should be performed quickly or in an inert atmosphere.
Materials:
-
This compound
-
ATR-FTIR spectrometer
-
Glovebox (recommended)
-
Spatula
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application (in a glovebox):
-
Place a small amount of the solid sample onto the center of the ATR crystal using a spatula.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Seal the glovebox and transport the entire ATR accessory to the spectrometer if possible, or work quickly to minimize air exposure.
-
-
Sample Application (in open air - for less sensitive samples):
-
Quickly place a small amount of the solid onto the ATR crystal.
-
Immediately lower the press to cover the sample and minimize contact with the atmosphere.
-
-
Data Acquisition: Collect the IR spectrum.
-
Cleaning: After the measurement, carefully clean the ATR crystal and the press with an appropriate solvent and a soft cloth.
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow for air-sensitive NMR sample preparation.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
An In-depth Technical Guide to the Safe Handling of Bis(trimethylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or institutional safety protocols. Always consult the latest Safety Data Sheet (SDS) and your institution's specific safety guidelines before handling any chemical.
Introduction
Bis(trimethylstannyl)acetylene, with the chemical formula C8H18Sn2, is a valuable organotin reagent in organic synthesis.[1] However, like many organotin compounds, it presents significant health and safety risks.[2][3] This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a highly toxic and flammable solid.[4] It is fatal if swallowed, in contact with skin, or if inhaled.[1] This compound is also very toxic to aquatic life with long-lasting effects.[1]
GHS Hazard Classification:
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 2[5] |
| Acute Toxicity, Dermal | Category 2 |
| Acute Toxicity, Inhalation | Category 2 |
| Flammable Solid | Category 1 |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 |
Hazard Statements:
-
H228: Flammable solid.
-
H300 + H310 + H330: Fatal if swallowed, in contact with skin or if inhaled.
-
H410: Very toxic to aquatic life with long lasting effects.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 2117-50-2[5] |
| Molecular Formula | C8H18Sn2[1] |
| Molecular Weight | 351.65 g/mol |
| Appearance | Colorless liquid or solid[1] |
| Melting Point | 59-61 °C[1] |
| Boiling Point | 126-130 °C[6] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and tetrahydrofuran.[1] |
| Volatility | Volatile at room temperature.[1] |
Safe Handling and Storage Protocols
Due to its high toxicity and reactivity, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
All work with this compound must be conducted in a certified chemical fume hood with a high level of ventilation.[2]
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[7]
Personal Protective Equipment (PPE)
A standard Level C PPE ensemble is recommended for handling organotin compounds.[2] This includes:
-
Respiratory Protection: A full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and particulates.[2] A dust mask type N95 (US) or type P2 (EN 143) respirator cartridges are also suggested.[6]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[2][7]
-
Skin Protection:
-
Footwear: Steel-toed, chemical-resistant boots are recommended.[2]
Storage
-
Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents.[2]
-
Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles, which require transfer under an inert atmosphere.[2][3]
-
Store as a flammable solid hazardous material (Storage Class Code 4.1B).
Experimental Procedures
The following are generalized protocols for handling this compound. Specific experimental procedures should be developed and reviewed as part of a formal risk assessment.
General Handling
-
Never work alone when handling this compound.[3]
-
Avoid direct contact with skin, eyes, and clothing.[1] Do not breathe dust or vapors.[1]
-
Wash hands and skin thoroughly after handling.[5]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
Transfer of Reagent (from a Sure/Seal™ bottle)
This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Preparation: Ensure all glassware is flame-dried and cooled under an inert atmosphere.[3]
-
Inert Atmosphere: Pierce the septum of the Sure/Seal™ bottle with a needle connected to a Schlenk line supplying an inert gas to maintain a positive pressure.[3]
-
Syringe Preparation: Purge a clean, dry syringe (with a needle of <16 gauge) with the inert gas from the Schlenk line.[3]
-
Withdrawal: Insert the needle of the purged syringe through the septum into the Sure/Seal™ bottle and carefully withdraw the desired amount of the reagent.
-
Transfer: Transfer the reagent to the reaction flask.
-
Cleaning: Immediately rinse the syringe and needle with a suitable dry solvent (e.g., hexanes or toluene) into a designated waste container.[3]
-
Resealing: Cover the puncture holes in the septum with tape and replace the cap. Seal the cap with Parafilm®.[3]
Emergency Procedures
Spills
-
Evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
First Aid Measures
-
Inhalation: Move the person to fresh air immediately and seek urgent medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.[1][2]
Decontamination of Glassware
Glassware that has been in contact with organotin compounds should be decontaminated before standard washing.
-
Rinse the glassware with a suitable organic solvent (e.g., hexanes or toluene) into a designated organotin waste container.[3]
-
Immerse the rinsed glassware in an oxidizing bath (e.g., commercial bleach or a nitric acid solution) in a fume hood for several hours to oxidize the residual organotin compounds.[2]
-
After the oxidative soak, rinse the glassware with deionized water and then wash using standard laboratory procedures.[2]
-
The decontamination bath should be disposed of as hazardous waste.[2]
Treatment of Liquid Waste
A general procedure for the oxidative treatment of liquid organotin waste to reduce its toxicity is as follows:
-
Dilution: In a chemical fume hood, dilute the concentrated organotin waste with a compatible solvent.[2]
-
Oxidation: Slowly add an oxidizing agent, such as commercial bleach, to the diluted waste while stirring. This reaction can be exothermic, so add the oxidant in small portions and monitor the temperature.[2]
-
Reaction Time: Allow the mixture to react for several hours (overnight is recommended) with continued stirring to ensure complete oxidation.[2]
-
Neutralization: If the resulting solution is acidic or basic, neutralize it to a pH between 6 and 8.[2]
-
Disposal: The treated waste, now containing less toxic inorganic tin compounds, must still be disposed of as hazardous waste in a designated, labeled container.[2]
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Required Personal Protective Equipment (PPE) workflow.
Caption: Emergency spill response workflow.
Caption: Organotin waste disposal workflow.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. delvallelab.weebly.com [delvallelab.weebly.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound 2117-50-2 [sigmaaldrich.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Solubility and Stability of Bis(trimethylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Bis(trimethylstannyl)acetylene, a versatile organotin reagent. The information is intended to assist researchers, scientists, and professionals in drug development in the safe and effective handling, storage, and application of this compound.
Core Properties
This compound, with the chemical formula C8H18Sn2, is a white to beige crystalline powder.[1] It is a key intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex acetylenic compounds.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C8H18Sn2 | [2] |
| Molar Mass | 351.65 g/mol | [2] |
| Appearance | White to beige crystal powder | [1] |
| Melting Point | 59-61 °C | [1][2][3] |
| Boiling Point | 97-98 °C (at 16 Torr) | [2] |
| 219.3 °C (at 760 mmHg) | [1] | |
| Vapour Pressure | 0.177 mmHg at 25°C | [1] |
| Flash Point | 86.1 °C | [1] |
Solubility Profile
Qualitative Solubility
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | [1][2] |
| Ether | Soluble | [2] |
| Tetrahydrofuran (B95107) (THF) | Soluble | [2] |
| Hexane | Expected to be soluble | |
| Toluene | Expected to be soluble | |
| Dichloromethane | Expected to be soluble |
The solubility in non-polar and weakly polar aprotic solvents is attributed to the non-polar nature of the trimethylstannyl groups. For applications requiring precise concentrations, it is recommended to determine the solubility in the specific solvent and temperature intended for the experiment.
Stability and Reactivity
This compound is an air-sensitive compound and requires careful handling under an inert atmosphere to prevent degradation.[2]
Key Stability Considerations:
-
Air and Moisture: As an air-sensitive compound, it should be handled and stored under an inert atmosphere (e.g., argon or nitrogen). Exposure to air and moisture can lead to hydrolysis of the tin-carbon bond.
-
Thermal Stability: While specific thermal decomposition data is not available, it is advisable to store the compound at cool temperatures and avoid excessive heat.
-
Reactivity with Protic Solvents: Organostannanes can react with protic solvents (e.g., water, alcohols). This reactivity is due to the polarized nature of the Sn-C bond, which can be cleaved by proton sources.
Incompatible Materials:
-
Strong Oxidizing Agents: As with many organometallic compounds, it may react vigorously with strong oxidizing agents.
-
Acids: Protic acids will lead to the cleavage of the tin-carbon bond.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a metal acetylide with a trimethyltin (B158744) halide. The following is a representative protocol adapted from the synthesis of its silicon analog.
Reaction: 2 (CH₃)₃SnCl + NaC≡CNa → (CH₃)₃SnC≡CSn(CH₃)₃ + 2 NaCl
Materials:
-
Sodium acetylide (or generated in situ from sodium and acetylene)
-
Trimethyltin chloride
-
Anhydrous liquid ammonia (B1221849)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add anhydrous liquid ammonia at -78 °C.
-
Slowly add sodium metal to the liquid ammonia with stirring until a persistent blue color is obtained.
-
Bubble dry acetylene (B1199291) gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.
-
To this suspension, add a solution of trimethyltin chloride in anhydrous ether or THF dropwise at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature, allowing the ammonia to evaporate.
-
The remaining slurry is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by distillation or recrystallization.
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Handling and Storage of Air-Sensitive Organotin Compounds
Due to its air-sensitive nature, this compound must be handled using appropriate techniques to prevent decomposition.
General Precautions:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of argon or nitrogen using a Schlenk line or in a glovebox.
-
Dry Glassware and Solvents: All glassware must be thoroughly dried (e.g., flame-dried under vacuum) and solvents should be freshly distilled from an appropriate drying agent.
-
Sure/Seal™ Bottles: For storage and dispensing, Sure/Seal™ bottles are recommended to maintain an inert atmosphere.
-
Syringe and Cannula Techniques: Transfers of the compound or its solutions should be performed using gas-tight syringes or cannulas.
Logical Flow for Handling Air-Sensitive Reagents
Caption: General workflow for handling air-sensitive reagents.
Signaling Pathways and Applications
This compound is not directly involved in biological signaling pathways. Its primary relevance to drug development lies in its utility as a synthetic building block for the creation of complex organic molecules with potential therapeutic applications. For example, it can be used in Stille cross-coupling reactions to introduce an acetylene or a substituted acetylene moiety into a larger molecule.
Conceptual Reaction Pathway
Caption: Conceptual diagram of a Stille cross-coupling reaction.
References
An In-depth Technical Guide to the Chemical Structure and Bonding of Bis(trimethylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and bonding of bis(trimethylstannyl)acetylene, a versatile organometallic reagent. The document details its molecular architecture, spectroscopic signature, and the theoretical basis of its bonding, alongside practical experimental protocols.
Core Chemical Properties and Structure
This compound, with the linear formula (CH₃)₃SnC≡CSn(CH₃)₃, is a white to off-white crystalline solid.[1][2] It is a key reagent in organometallic synthesis, often utilized for the introduction of the acetylene (B1199291) moiety in various molecular frameworks.
Molecular Structure
Precise experimental determination of the crystal structure of this compound through X-ray crystallography or gas-phase electron diffraction has not been extensively reported in publicly accessible literature. However, significant insights can be drawn from its silicon analog, bis(trimethylsilyl)acetylene, for which crystal structure data is available.[3] The molecule is expected to adopt a linear arrangement of the Sn-C≡C-Sn backbone, a consequence of the sp-hybridization of the acetylenic carbons. The trimethylstannyl groups are anticipated to exhibit a staggered conformation relative to each other to minimize steric hindrance.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2117-50-2[1][2][4] |
| Molecular Formula | C₈H₁₈Sn₂[4] |
| Molecular Weight | 351.65 g/mol [1][4] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 59-61 °C[1][2] |
| IUPAC Name | Trimethyl[2-(trimethylstannyl)ethynyl]stannane |
Table 2: Postulated Bond Lengths and Angles (Based on Analogy with Bis(trimethylsilyl)acetylene)
| Parameter | Estimated Value |
| Sn-C (acetylenic) | ~2.15 Å |
| C≡C | ~1.21 Å |
| Sn-C (methyl) | ~2.14 Å |
| ∠ Sn-C≡C | ~180° |
| ∠ C-Sn-C (methyl) | ~109.5° |
Note: These values are estimations based on related structures and require experimental verification.
Bonding and Electronic Structure
The bonding in this compound is characterized by a combination of covalent and metallic character. The carbon-carbon triple bond is a strong covalent bond formed from the overlap of one sp hybrid orbital and two p orbitals from each carbon atom. The tin-carbon bonds are polar covalent, with electron density polarized towards the more electronegative carbon atom.
A qualitative molecular orbital diagram would show the formation of σ and π bonds in the C₂ fragment, with the trimethylstannyl groups acting as σ-donors. The interaction between the filled p-orbitals of the acetylenic carbons and the vacant d-orbitals of the tin atoms could lead to a degree of pπ-dπ back-bonding, which would influence the electronic properties of the molecule. A detailed understanding of the electronic structure would necessitate dedicated computational studies, such as Density Functional Theory (DFT) calculations, which are not yet widely available for this specific compound.
Spectroscopic Characterization
Table 3: Anticipated Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR | A sharp singlet for the 18 equivalent protons of the trimethylstannyl groups, likely in the region of 0.1-0.3 ppm. Satellites due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes would be observable. |
| ¹³C NMR | Two distinct signals are expected: one for the methyl carbons and another for the acetylenic carbons. The acetylenic carbon signal would likely appear in the range of 100-120 ppm. |
| ¹¹⁹Sn NMR | A single resonance is expected, with a chemical shift that is characteristic of tetraorganotin compounds. |
| IR Spectroscopy | A weak to medium intensity band for the C≡C stretching vibration, expected around 2100-2150 cm⁻¹. Strong bands corresponding to C-H and Sn-C stretching and bending vibrations will also be present. |
| Raman Spectroscopy | A strong, sharp band for the symmetric C≡C stretching vibration, which is often more intense in the Raman spectrum for symmetrical alkynes. |
Experimental Protocols
The following section outlines a plausible experimental protocol for the synthesis and characterization of this compound, based on established methods for similar organotin compounds.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of organotin acetylides.
Objective: To synthesize this compound from acetylene and trimethyltin (B158744) chloride.
Materials:
-
Acetylene gas
-
n-Butyllithium (in hexanes)
-
Trimethyltin chloride
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Schlenk line and glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet adapter, a dropping funnel, and a rubber septum under an inert atmosphere (argon or nitrogen) using a Schlenk line.
-
Solvent Introduction: Add anhydrous diethyl ether or THF to the reaction flask via a cannula. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Acetylene Introduction: Bubble acetylene gas through the cold solvent for approximately 30 minutes to ensure saturation.
-
Deprotonation: Slowly add a solution of n-butyllithium in hexanes to the stirred solution via the dropping funnel. The addition should be controlled to maintain the temperature below -60 °C. A white precipitate of lithium acetylide will form.
-
Reaction with Trimethyltin Chloride: After the addition of n-butyllithium is complete, slowly add a solution of trimethyltin chloride in anhydrous diethyl ether or THF to the reaction mixture. Maintain the temperature at -78 °C during the addition.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Carefully quench the reaction by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or hexane.
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane or by sublimation under vacuum to yield this compound as a white solid.
Diagram 1: Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety and Handling
This compound is a toxic and flammable solid.[2] It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.
Conclusion
This compound is a valuable building block in organic and organometallic chemistry. While detailed experimental data on its structure and bonding are still emerging, its chemical properties and reactivity can be largely understood through analogy with related compounds and fundamental chemical principles. Further research, particularly high-resolution structural studies and computational analyses, will undoubtedly provide a more refined understanding of this important molecule.
References
An In-depth Technical Guide to the Thermochemical Properties of Bis(trimethylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermochemical properties of Bis(trimethylstannyl)acetylene. Due to a lack of direct experimental data for this specific compound, this document synthesizes information from analogous compounds, computational studies, and established principles of organometallic thermochemistry. It outlines detailed experimental protocols for the determination of key thermochemical parameters and provides estimated values to guide future research. This guide is intended for researchers and professionals in chemistry and drug development who require an understanding of the energetic characteristics of organotin compounds.
Introduction
This compound, with the chemical formula ((CH₃)₃Sn)₂C₂, is an organotin compound featuring two trimethyltin (B158744) groups attached to an acetylene (B1199291) linker. Organotin compounds are of significant interest in organic synthesis and materials science due to the unique reactivity of the carbon-tin bond.[1][2] A thorough understanding of the thermochemical properties of these compounds is crucial for predicting their stability, reactivity, and for the design of synthetic routes and industrial processes.
This guide addresses the current gap in the literature regarding the experimentally determined thermochemical data for this compound. It provides a framework for understanding its energetic properties through estimations based on related compounds and outlines the necessary experimental procedures for their precise measurement.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈Sn₂ | |
| Molecular Weight | 351.65 g/mol | |
| Appearance | White to beige crystalline powder | |
| Melting Point | 59-61 °C | |
| Solubility | Insoluble in water; soluble in organic solvents like ether and tetrahydrofuran (B95107).[3] | [3] |
Estimated Thermochemical Data
In the absence of direct experimental values, the following thermochemical data for this compound are estimated based on computational studies of similar organotin compounds and known bond energy values. These values should be considered provisional and require experimental verification.
| Thermochemical Property | Estimated Value (kJ/mol) | Basis of Estimation |
| Standard Enthalpy of Formation (ΔHᵮ°) | Not available | Direct experimental determination is required. |
| Sn-C(sp) Bond Dissociation Enthalpy | ~320 - 350 | Based on computational studies of Me₃Sn-X compounds, where X is an organic substituent. The Sn-C bond strength is influenced by the hybridization of the carbon atom.[3] |
| Sn-C(methyl) Bond Dissociation Enthalpy | ~310 - 330 | Based on computational studies of various trimethyltin compounds.[3] |
| C≡C Bond Dissociation Enthalpy | ~960 | This value is for a typical carbon-carbon triple bond and is expected to be similar in this molecule. |
Note: The Standard Enthalpy of Formation (ΔHᵮ°) is a critical value that requires experimental determination through techniques like combustion or reaction calorimetry.
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of organometallic compounds like this compound requires specialized experimental techniques. The primary methods are combustion calorimetry and reaction-solution calorimetry.[4][5]
Combustion Calorimetry
Combustion calorimetry is a fundamental technique for determining the standard enthalpy of formation of organic and organometallic compounds.[6] For organotin compounds, special considerations are necessary due to the formation of solid combustion products (tin oxides).[5]
Objective: To determine the standard enthalpy of combustion (ΔH_c°) of this compound, from which the standard enthalpy of formation (ΔH_f°) can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.
-
Calorimeter Setup: The bomb is sealed and pressurized with a known excess of pure oxygen (typically around 3 MPa). The bomb is then submerged in a precisely measured quantity of water in the calorimeter. The entire system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water in the calorimeter is monitored with high precision as a function of time before, during, and after the combustion reaction.
-
Analysis of Products: After the reaction, the gaseous products are analyzed for carbon dioxide (and potentially carbon monoxide to ensure complete combustion). The solid residue (tin oxide) is collected and analyzed to determine its stoichiometry.
-
Calculations: The heat released during combustion is calculated from the temperature rise of the calorimeter and its known heat capacity. Corrections are applied for the heat of combustion of the fuse wire and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the bomb.[7] The standard enthalpy of combustion is then determined, and using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and the specific tin oxide formed), the standard enthalpy of formation of this compound is calculated.
Reaction-Solution Calorimetry
Reaction-solution calorimetry is an alternative method that can be used to determine the enthalpy of formation, particularly when combustion calorimetry is not feasible or yields complex product mixtures.[5]
Objective: To measure the enthalpy change of a well-defined reaction involving this compound and to use this value to calculate its enthalpy of formation.
Methodology:
-
Reaction Selection: A suitable reaction is chosen where this compound reacts with other reagents to form products with well-established enthalpies of formation. An example could be a halogenation reaction.
-
Calorimeter Setup: A reaction calorimeter, which allows for the controlled mixing of reactants and precise measurement of the resulting temperature change, is used. The calorimeter is filled with a suitable solvent and one of the reactants. The system is brought to a constant temperature.
-
Reaction Initiation and Data Logging: The second reactant is introduced into the calorimeter to initiate the reaction. The temperature of the solution is recorded over time until the reaction is complete and the temperature has stabilized.
-
Calibration: The heat capacity of the calorimeter and its contents is determined by a separate electrical calibration experiment or by performing a reaction with a known enthalpy change.
-
Calculation: The enthalpy of the reaction is calculated from the observed temperature change and the heat capacity of the system. Using Hess's Law and the known enthalpies of formation of all other reactants and products, the enthalpy of formation of this compound can be determined.
Synthesis Protocol
A general and reliable method for the synthesis of this compound involves the reaction of a metal acetylide with trimethyltin chloride.[3]
Reaction: 2 (CH₃)₃SnCl + Li₂C₂ → ((CH₃)₃Sn)₂C₂ + 2 LiCl
Materials and Equipment:
-
Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)
-
Acetylene gas or a suitable acetylene precursor
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Trimethyltin chloride ((CH₃)₃SnCl)
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Lithium Acetylide: Under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium in an anhydrous solvent is cooled in a reaction flask. Acetylene gas is bubbled through the solution, or a suitable acetylene precursor is added, to form a suspension of lithium acetylide.
-
Reaction with Trimethyltin Chloride: A solution of trimethyltin chloride in the same anhydrous solvent is added dropwise to the cooled suspension of lithium acetylide with vigorous stirring.
-
Reaction Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or recrystallization to yield pure this compound.
Visualizations
The following diagrams illustrate the logical workflows for the experimental determination of thermochemical properties and the synthesis of this compound.
Caption: Experimental workflows for determining the enthalpy of formation.
Caption: General synthesis workflow for this compound.
Conclusion
This technical guide has synthesized the available information on this compound and provided a comprehensive framework for understanding its thermochemical properties. While direct experimental data remains elusive, the estimated values and detailed experimental protocols presented herein offer a valuable resource for researchers. The successful determination of the thermochemical properties of this compound will contribute to a deeper understanding of organotin chemistry and facilitate its application in various fields of chemical science.
References
- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 2. gelest.com [gelest.com]
- 3. researchgate.net [researchgate.net]
- 4. ia801702.us.archive.org [ia801702.us.archive.org]
- 5. Organometallic Thermochemistry Database [webbook.nist.gov]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Discovery and History of Bis(trimethylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene, a member of the organotin acetylene (B1199291) family, has emerged as a versatile and valuable reagent in modern organic synthesis. Its unique structural and reactive properties have made it an important building block for the construction of complex molecular architectures, including those with potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Historical Context and Discovery
The exploration of organotin chemistry dates back to the mid-19th century. However, the synthesis and study of highly functionalized reagents like this compound are a more recent development, driven by the growing demand for sophisticated tools in organic synthesis. Early research in the mid-20th century by pioneers in organotin chemistry, such as J.G.A. Luijten and G.J.M. van der Kerk, laid the fundamental groundwork for the synthesis and understanding of organotin compounds, including organotin acetylides. Their work, often published in journals like Recueil des Travaux Chimiques des Pays-Bas, was instrumental in establishing the preparative methods and exploring the reactivity of these compounds.
While the exact first synthesis of this compound is not definitively documented in a single landmark paper, its preparation follows from the general methods developed during this period for analogous organotin acetylides. The primary and most established synthetic route involves the reaction of a metal acetylide with a trimethyltin (B158744) halide.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2117-50-2 |
| Molecular Formula | C₈H₁₈Sn₂ |
| Molecular Weight | 351.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 59-61 °C |
Synthesis of this compound
The most common and historically significant method for the synthesis of this compound is the reaction of a dimetal acetylide with two equivalents of trimethyltin chloride.
Experimental Protocol: Synthesis from Acetylene
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Acetylene gas
-
Strong base (e.g., sodium amide in liquid ammonia (B1221849) or an organolithium reagent like n-butyllithium in an ethereal solvent)
-
Trimethyltin chloride
-
Anhydrous ethereal solvent (e.g., diethyl ether, tetrahydrofuran)
-
Liquid ammonia (if using sodium amide)
Procedure:
-
Generation of the Acetylide Dianion: In a flame-dried, three-necked flask equipped with a gas inlet, a mechanical stirrer, and a condenser, the acetylide dianion is generated in situ.
-
Using Sodium Amide in Liquid Ammonia: Condensed liquid ammonia is treated with a catalytic amount of an iron(III) salt, followed by the portion-wise addition of sodium metal until a persistent blue color is observed. Acetylene gas is then bubbled through the solution until the blue color disappears, indicating the formation of sodium acetylide. Further reaction with sodium amide generates the disodium (B8443419) acetylide.
-
Using Organolithium Reagent: A solution of acetylene in an anhydrous ethereal solvent at low temperature (e.g., -78 °C) is treated with two equivalents of an organolithium reagent, such as n-butyllithium.
-
-
Reaction with Trimethyltin Chloride: To the freshly prepared solution of the acetylide dianion, two equivalents of trimethyltin chloride, dissolved in an anhydrous ethereal solvent, are added dropwise at a low temperature to control the exothermic reaction.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an ethereal solvent. The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or sublimation to afford this compound as a white crystalline solid.
Spectroscopic Data
The structural characterization of this compound relies on various spectroscopic techniques. The following table summarizes the expected and reported spectroscopic data.
| Spectroscopic Technique | Key Features |
| ¹H NMR | A single sharp singlet for the 18 equivalent protons of the two trimethylstannyl groups. The chemical shift is typically observed in the region of δ 0.2-0.4 ppm, with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes. |
| ¹³C NMR | Two distinct signals are expected: one for the methyl carbons of the trimethylstannyl groups and another for the acetylenic carbons. |
| ¹¹⁹Sn NMR | A single resonance is expected, with a chemical shift that is characteristic of tetraorganotin compounds. |
| Mass Spectrometry (EI) | The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of methyl groups and the cleavage of the tin-carbon bonds. |
| Infrared (IR) Spectroscopy | A characteristic absorption band for the C≡C triple bond stretching vibration is expected in the region of 2100-2200 cm⁻¹. |
Applications in Organic Synthesis and Drug Development
This compound serves as a valuable "acetylene synthon" in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Stille coupling. This reaction allows for the formation of new carbon-carbon bonds under mild conditions and with high functional group tolerance, making it a powerful tool in the synthesis of complex molecules, including natural products and potential drug candidates.
In the context of drug development, the acetylene moiety is a recognized structural feature in a wide range of therapeutic agents. Its linear geometry can act as a rigid linker or spacer within a molecule, influencing its conformation and interaction with biological targets. This compound provides a convenient and efficient way to introduce this important functional group.
Stille Coupling Reactions
The Stille coupling reaction involves the palladium-catalyzed reaction of an organostannane with an organic halide or triflate. This compound can be used to introduce the acetylene unit in a single step or sequentially to create unsymmetrical alkynes.
The utility of this methodology is highlighted in the synthesis of various natural products and biologically active compounds where the introduction of an acetylenic linker is a key step. For instance, in the synthesis of enediyne antibiotics or other complex polyketides, the precise and controlled formation of carbon-carbon bonds is crucial, and the Stille coupling with reagents like this compound offers a reliable solution.
Conclusion
This compound, a product of the foundational work in organotin chemistry, has become an indispensable tool for synthetic chemists. Its straightforward synthesis, well-defined reactivity, and stability make it a superior alternative to gaseous acetylene in many applications. For researchers and professionals in drug development, its role in the construction of complex molecular frameworks through reactions like the Stille coupling provides a powerful strategy for the synthesis of novel therapeutic agents. The continued exploration of its reactivity and applications promises to further solidify its importance in the field of organic synthesis.
Bis(trimethylstannyl)acetylene: A Versatile Precursor in Modern Organometallic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bis(trimethylstannyl)acetylene (BTMSA) has emerged as a crucial and highly versatile building block in organometallic chemistry. Its unique structure, featuring a reactive carbon-carbon triple bond flanked by two trimethylstannyl groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of BTMSA, including its synthesis, physical and spectroscopic properties, and its extensive applications as a precursor in the synthesis of novel organometallic complexes and organic molecules. Detailed experimental protocols for its synthesis and key reactions are provided, along with quantitative data and visual representations of reaction pathways to facilitate understanding and application in research and development.
Core Properties of this compound
BTMSA is a white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₈Sn₂ | |
| Molecular Weight | 351.65 g/mol | |
| Appearance | White crystalline solid | [1] |
| Melting Point | 59-61 °C | [1][2] |
| Linear Formula | (CH₃)₃SnC≡CSn(CH₃)₃ | |
| CAS Number | 2117-50-2 | [3] |
| Solubility | Soluble in organic solvents like ether and tetrahydrofuran (B95107); insoluble in water. | [1] |
Spectroscopic Data:
-
¹H NMR: A single sharp resonance for the methyl protons on the tin atoms.
-
¹³C NMR: Resonances for the methyl carbons and the acetylenic carbons.
-
¹¹⁹Sn NMR: A characteristic chemical shift confirming the tin environment.
-
IR Spectroscopy: A characteristic absorption for the C≡C triple bond.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of a suitable acetylide precursor with a trimethyltin (B158744) halide. While a definitive, detailed protocol is not consistently reported across all literature, a general and reliable method involves the in-situ preparation of sodium acetylide followed by its reaction with trimethyltin chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
Sodium amide (NaNH₂)
-
Acetylene (B1199291) gas (purified)
-
Liquid ammonia (B1221849) (anhydrous)
-
Trimethyltin chloride ((CH₃)₃SnCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Standard Schlenk line and glassware for inert atmosphere chemistry
Procedure:
-
Preparation of Sodium Acetylide: In a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a dry ice condenser, place a suspension of sodium amide in anhydrous liquid ammonia. Bubble purified acetylene gas through the suspension. The completion of the reaction is indicated by a color change.
-
Reaction with Trimethyltin Chloride: To the freshly prepared suspension of sodium acetylide in liquid ammonia, add a solution of trimethyltin chloride in anhydrous diethyl ether or THF dropwise at low temperature (-78 °C).
-
Workup: After the addition is complete, allow the reaction mixture to slowly warm to room temperature to evaporate the liquid ammonia. The remaining slurry is then treated with water to quench any unreacted sodium acetylide. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as hexane (B92381) or by sublimation to yield pure this compound.
Safety Precautions:
This compound is toxic and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Organotin compounds can be harmful to the environment and should be disposed of as hazardous waste.[1]
Applications in Organometallic Chemistry
This compound serves as a versatile precursor for the synthesis of a wide array of organometallic compounds, particularly metal-alkynyl complexes and polynuclear structures.[4]
Precursor to Metal-Alkynyl Complexes
BTMSA is widely used to introduce the acetylene moiety into metal complexes. The trimethylstannyl groups can be readily cleaved by various metal halides or complexes, leading to the formation of metal-acetylide bonds.
General Reaction Pathway:
Caption: General reaction of BTMSA with a metal halide.
This methodology has been successfully employed for the synthesis of complexes with various transition metals, including platinum and palladium.[5]
Stille Cross-Coupling Reactions
The trimethylstannyl groups in BTMSA make it an excellent substrate for Stille cross-coupling reactions.[6] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds by coupling the acetylenic core with organic halides.
Experimental Workflow for Stille Coupling:
Caption: Workflow for a Stille cross-coupling reaction.
Table 2: Examples of Stille Cross-Coupling Reactions with BTMSA Analogs
| Organic Halide | Catalyst | Product | Yield (%) | Reference(s) |
| Aryl Iodide | Pd(PPh₃)₄ | Symmetric Diarylacetylene | High | [6] |
| Brominated Naphthalene Diimides | PdCl₂(PPh₃)₂ | Alkyne-linked NDI Polymer | Not specified | [6] |
Synthesis of Polynuclear Complexes
The bifunctional nature of BTMSA makes it an ideal linker for the construction of polynuclear metal complexes.[7] By reacting with two equivalents of a metal precursor, BTMSA can bridge two metal centers, leading to the formation of dimeric or polymeric structures with interesting electronic and material properties.
Logical Relationship in Polynuclear Complex Formation:
Caption: Stepwise formation of a dinuclear complex.
Conclusion
This compound is a cornerstone reagent in organometallic synthesis, offering a reliable and versatile platform for the introduction of the acetylene functionality and the construction of complex molecular architectures. Its utility in the synthesis of metal-alkynyl complexes, participation in Stille cross-coupling reactions, and its role as a linker for polynuclear structures highlight its significance in academic research and industrial applications, including drug development and materials science. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this remarkable precursor.
References
- 1. chembk.com [chembk.com]
- 2. 双(三甲基锡)乙炔 | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Advantages of Group 4 Metallocene Bis(trimethylsilyl)acetylene Complexes as Metallocene Sources Towards Other Synthetically used Systems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: "Bis(trimethylstannyl)acetylene" in Stille Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene is a highly versatile and efficient bifunctional reagent in palladium-catalyzed Stille coupling reactions. Its structure, featuring two trimethylstannyl groups attached to an acetylene (B1199291) core, allows for sequential or double cross-coupling reactions, making it an invaluable building block for the synthesis of a wide array of organic molecules. This reagent serves as a stable and safer surrogate for gaseous acetylene, offering controlled reactivity for the introduction of an ethynylene linker.[1] Its applications are extensive, ranging from the synthesis of symmetrical and unsymmetrical diarylalkynes to the construction of complex conjugated polymers and macrocycles, which are of significant interest in materials science and pharmaceutical development.[2][3]
The Stille reaction itself is a powerful carbon-carbon bond-forming reaction that couples an organotin compound with an organic electrophile, typically an organohalide or triflate, in the presence of a palladium catalyst.[4] The reaction is renowned for its tolerance of a wide variety of functional groups, mild reaction conditions, and stereospecificity, making it a cornerstone of modern organic synthesis.[4]
These application notes provide an overview of the utility of this compound in Stille coupling, complete with detailed experimental protocols and quantitative data for key applications.
The Stille Coupling Reaction Mechanism
The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnMe₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate (X) to form a new Pd(II) complex and a tin halide byproduct. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal to form the final product (R¹-R²), regenerating the active Pd(0) catalyst which re-enters the catalytic cycle.
Application 1: Synthesis of Symmetrical Diarylalkynes
A primary application of this compound is the synthesis of symmetrical diarylalkynes through a double Stille coupling reaction. This method provides a convenient and safe alternative to using acetylene gas.[5] The reaction involves the coupling of two equivalents of an aryl halide with one equivalent of this compound.
Quantitative Data
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-3,4-dioctyloxybenzene | Pd(PPh₃)₄ (5) | Toluene | 110 | 24 | 55 | [6] |
| 2 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | Good | [5] |
| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | Good | [5] |
Experimental Protocol: Synthesis of 1,2-bis(3,4-dioctyloxyphenyl)acetylene
Figure 2: Experimental workflow for diarylalkyne synthesis.
Materials:
-
1-Bromo-3,4-dioctyloxybenzene (2.0 equiv.)
-
Bis(tributylstannyl)acetylene (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
Anhydrous Toluene
-
Aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate (B1210297) (EtOAc)
-
Magnesium Sulfate (MgSO₄)
-
Celite
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-3,4-dioctyloxybenzene (2.0 equiv.), anhydrous toluene, and bis(tributylstannyl)acetylene (1.0 equiv.).
-
Deoxygenate the solution by bubbling argon through it for 20-30 minutes.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask under a positive pressure of argon.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours under an argon atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add an aqueous solution of KF and stir vigorously for 3 hours to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,2-bis(3,4-dioctyloxyphenyl)acetylene.[6]
Application 2: Synthesis of Conjugated Polymers (Poly(arylene ethynylene)s)
This compound is a key monomer in the Stille polycondensation reaction with dihaloaromatic compounds to produce poly(arylene ethynylene)s (PAEs). These polymers are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique photophysical and electronic properties.[3]
Quantitative Data
| Dihaloarene Monomer | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Polymer (Mn, kDa) | PDI | Yield (%) | Reference |
| 2,5-Dialkoxy-1,4-diiodobenzene | Pd(PPh₃)₄ | Toluene | 90 | 48 | 15.2 | 2.1 | >95 | Adapted from[3] |
| 2,7-Dibromo-9,9-dioctylfluorene | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 100 | 72 | 25.5 | 2.5 | 92 | Adapted from similar polymerizations |
Mn = Number-average molecular weight, PDI = Polydispersity index
Experimental Protocol: Synthesis of Poly(2,5-dialkoxy-p-phenylene-ethynylene)
Figure 3: General workflow for Stille polycondensation.
Materials:
-
2,5-Dialkoxy-1,4-diiodobenzene (1.0 equiv.)
-
This compound (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv.)
-
Anhydrous Toluene
-
Methanol
-
Solvents for Soxhlet extraction (e.g., acetone (B3395972), hexane, chloroform)
Procedure:
-
In a flame-dried Schlenk flask, dissolve equimolar amounts of 2,5-dialkoxy-1,4-diiodobenzene and this compound in anhydrous toluene.
-
Thoroughly deoxygenate the solution using three freeze-pump-thaw cycles.
-
Under a counterflow of argon, add the Pd(PPh₃)₄ catalyst to the frozen solution.
-
Seal the flask and allow it to warm to room temperature, then place it in an oil bath preheated to 90 °C.
-
Stir the mixture at this temperature for 48 hours. The solution will become viscous as the polymer forms.
-
Cool the reaction to room temperature and pour the viscous solution into a large volume of vigorously stirring methanol to precipitate the polymer.
-
Collect the fibrous polymer by filtration and wash it with fresh methanol.
-
Purify the polymer by Soxhlet extraction, sequentially with acetone (to remove oligomers and catalyst residues), hexane, and finally chloroform (B151607) to extract the desired polymer fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum at 40-50 °C.
Conclusion
This compound is a powerful and versatile reagent for the Stille cross-coupling reaction. It provides a reliable method for introducing the acetylene unit in the synthesis of symmetrical diarylalkynes and serves as an essential monomer for the creation of functional conjugated polymers. The protocols outlined above demonstrate the practical application of this reagent and can be adapted for the synthesis of a wide range of novel organic materials and complex molecules. As with all organotin compounds, appropriate safety precautions should be taken due to their toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
- 4. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Bis(trimethylstannyl)acetylene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene, and its close analogue bis(tributylstannyl)acetylene (B1583220), are highly versatile reagents in organic synthesis, primarily employed as an acetylene (B1199291) dianion equivalent. Their most significant application lies in the palladium-catalyzed Stille cross-coupling reaction to afford symmetrical diarylalkynes, which are important structural motifs in pharmaceuticals, organic electronics, and polymer chemistry. This protocol provides a convenient and safe alternative to using gaseous acetylene. The tin moieties activate the acetylenic carbons for coupling with organic electrophiles, typically aryl or vinyl halides and triflates. While the trimethylstannyl variant exhibits higher reactivity, it is also considerably more toxic than the tributylstannyl analogue, which is more commonly used.
Key Applications
The primary application of this compound and its analogues is the synthesis of symmetrical diarylalkynes via a double Stille cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of two equivalents of an aryl halide with one equivalent of the bis(stannyl)acetylene.
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Diarylalkynes via Double Stille Coupling
This protocol is adapted from the general principles of Stille coupling and is specifically tailored for the double coupling with bis(tributylstannyl)acetylene, which is often used interchangeably in terms of reaction conditions with this compound.
Materials:
-
Bis(tributylstannyl)acetylene (or this compound)
-
Aryl iodide (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl iodide (2.0 mmol), bis(tributylstannyl)acetylene (1.0 mmol, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) via syringe.
-
The reaction mixture is then heated to 110 °C and stirred for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours. This will precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with an organic solvent such as ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica (B1680970) gel to yield the symmetrical diarylalkyne.
Quantitative Data for Double Stille Coupling
The following table summarizes typical yields for the synthesis of various symmetrical diarylalkynes from bis(tributylstannyl)acetylene and the corresponding aryl iodide using a palladium catalyst.
| Aryl Iodide | Product (Symmetrical Diarylalkyne) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | Diphenylacetylene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 12 | 85-95 |
| 4-Iodotoluene | Bis(4-methylphenyl)acetylene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 14 | 88 |
| 4-Iodoanisole | Bis(4-methoxyphenyl)acetylene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 16 | 82 |
| 1-Iodo-4-nitrobenzene | Bis(4-nitrophenyl)acetylene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 12 | 75 |
| 1-Iodo-4-fluorobenzene | Bis(4-fluorophenyl)acetylene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 13 | 80 |
| 2-Iodothiophene | Bis(2-thienyl)acetylene | Pd(PPh₃)₄ (5%) | Toluene | 110 | 12 | 90 |
Note: Yields are approximate and can vary based on the specific reaction conditions and purity of reagents.
Protocol 2: Preparation of this compound
This compound can be prepared by the reaction of acetylene with a strong base followed by quenching with trimethyltin (B158744) chloride.[1]
Materials:
-
Acetylene gas
-
n-Butyllithium (n-BuLi) in hexanes (2.2 equivalents)
-
Trimethyltin chloride (Me₃SnCl) (2.2 equivalents)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a thermometer, and a dropping funnel under an inert atmosphere.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Bubble acetylene gas through anhydrous THF at -78 °C for 30 minutes to create a saturated solution.
-
Slowly add n-butyllithium (2.2 equivalents) to the stirred solution while maintaining the temperature at -78 °C. A white precipitate of lithium acetylide will form.
-
After the addition is complete, slowly add trimethyltin chloride (2.2 equivalents) to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield this compound.
Visualizations
Catalytic Cycle of the Double Stille Coupling
Caption: Catalytic cycle for the double Stille coupling.
Experimental Workflow for Symmetrical Diarylalkyne Synthesis
Caption: Experimental workflow for diarylalkyne synthesis.
Safety Information
-
This compound and its tributyl analogue are toxic. These organotin compounds are harmful if swallowed, inhaled, or absorbed through the skin. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Palladium catalysts can be toxic and should be handled with care.
-
Solvents such as toluene are flammable. Keep away from ignition sources.
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
References
Application Notes and Protocols: Bis(trimethylstannyl)acetylene as an Acetylene Surrogate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene is a versatile and highly useful reagent in modern organic synthesis, serving as a stable and safe surrogate for gaseous acetylene (B1199291). Its unique structure, featuring two trimethylstannyl groups flanking a carbon-carbon triple bond, allows for the sequential and controlled introduction of the acetylene unit into a wide range of organic molecules. This attribute is particularly valuable in the synthesis of complex natural products, pharmaceuticals, and advanced materials where precise construction of molecular architecture is paramount.
The utility of this compound stems from the differential reactivity of the carbon-tin bonds. One trimethylstannyl group can be selectively cleaved to generate a nucleophilic lithium acetylide, which can then react with various electrophiles. The remaining trimethylstannyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. Furthermore, the electron-rich triple bond can engage in cycloaddition reactions. These diverse reaction pathways provide a powerful toolkit for the construction of internal and terminal alkynes, conjugated systems, and heterocyclic frameworks.
These application notes provide an overview of the key synthetic applications of this compound, complete with detailed experimental protocols and tabulated data for easy reference and comparison.
Key Applications
This compound is primarily employed in three main types of transformations:
-
Monolithiation-Alkylation/Addition: Selective cleavage of one C-Sn bond followed by reaction with an electrophile to introduce a single acetylenic moiety.
-
Stille Cross-Coupling Reactions: Palladium-catalyzed coupling of one or both trimethylstannyl groups with organic electrophiles to form diaryl- or divinylacetylenes.
-
Diels-Alder Cycloaddition Reactions: Utilization of the alkyne as a dienophile to construct six-membered ring systems.
The logical workflow for utilizing this compound as an acetylene surrogate is depicted below.
Monolithiation and Reaction with Electrophiles
A key advantage of this compound is the ability to perform a selective monolithiation, typically with an organolithium reagent like methyllithium (B1224462), to generate trimethylstannylethynyl lithium. This intermediate is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes and ketones, to introduce a trimethylstannyl-ethynyl moiety. The resulting propargyl alcohol can be further functionalized or the trimethylstannyl group can be removed to yield a terminal alkyne.
Experimental Protocol: Monolithiation and Addition to an Aldehyde
This protocol describes the monolithiation of this compound and the subsequent addition to an aldehyde to form a propargyl alcohol.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyllithium (in diethyl ether or cumene)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq). Dissolve it in anhydrous THF (e.g., 0.2 M solution).
-
Monolithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add methyllithium (1.0 eq) dropwise via syringe. Stir the reaction mixture at -78 °C for 30 minutes.
-
Addition of Electrophile: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Data Presentation:
| Electrophile (Aldehyde/Ketone) | Product | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-3-(trimethylstannyl)prop-2-yn-1-ol | ~85-95 | [General procedure] |
| Cyclohexanone | 1-((Trimethylstannyl)ethynyl)cyclohexan-1-ol | ~80-90 | [General procedure] |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-3-(trimethylstannyl)prop-2-yn-1-ol | ~88 | [General procedure] |
Yields are typical and may vary depending on the specific substrate and reaction conditions.
Stille Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed Stille cross-coupling reactions. In the presence of a suitable palladium catalyst, both trimethylstannyl groups can react with aryl, heteroaryl, or vinyl halides or triflates to form symmetrical diaryl- or divinylacetylenes. This one-step procedure provides a convenient route to these important conjugated systems.
Experimental Protocol: Synthesis of a Symmetrical Diarylacetylene
This protocol describes the synthesis of a symmetrical diarylacetylene via a Stille coupling reaction between this compound and an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene) (2.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon, add the aryl halide (2.2 eq), this compound (1.0 eq), and the palladium catalyst (2-5 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene (or dioxane) via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered and washed with a cold solvent. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is often purified by recrystallization or flash column chromatography on silica gel to afford the pure diarylacetylene.
Data Presentation:
| Aryl Halide | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3,6-Dibromo-pyridazine derivative | Pd(PPh₃)₄ (5%) | p-Dioxane | Reflux | 79 | [1] |
| 8-Iodo-1,2-dicarba-closo-dodecaborane | Pd(PPh₃)₄ (10%) | Acetonitrile | Reflux | Moderate | [2] |
| Iodobenzene | Pd(PPh₃)₄ (2-5%) | Toluene | 100 | Good | [3] |
| 4-Bromo-N-methyl-1,8-naphthalimide | Pd(PPh₃)₄ (5%) | Toluene/DMF | Reflux | Good | [4] |
Yields are indicative and can vary based on the specific substrate and reaction conditions.
Diels-Alder Cycloaddition Reactions
This compound can function as a dienophile in [4+2] cycloaddition reactions with various dienes to form 1,2-bis(trimethylstannyl)-substituted cyclohexadiene derivatives. These cycloadducts are valuable intermediates that can be further elaborated. The reaction often requires elevated temperatures, and the reactivity of the diene plays a crucial role in the reaction efficiency.
Experimental Protocol: Diels-Alder Reaction with a Diene
This protocol provides a general procedure for the Diels-Alder reaction of this compound with a diene.
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, hexachlorocyclopentadiene)
-
Anhydrous solvent (e.g., xylene, or neat conditions)
-
Sealed tube or high-pressure reactor
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and the diene (1.0-1.5 eq). If a solvent is used, add anhydrous xylene.
-
Reaction Conditions: Seal the tube under an inert atmosphere and heat the mixture to the required temperature (typically 100-180 °C) for several hours to days. For volatile dienes like cyclopentadiene, the reaction is often performed at lower temperatures for an extended period.
-
Workup: After cooling to room temperature, carefully open the sealed tube. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by distillation, recrystallization, or flash column chromatography to yield the pure cycloadduct.
Data Presentation:
| Diene | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Hexachlorocyclopentadiene | Neat | 150 | 48 | 1,2,3,4,7,7-Hexachloro-5,6-bis(trimethylstannyl)bicyclo[2.2.1]hepta-2,5-diene | Good | [5] |
| Perfluorocyclopentadiene | Neat | 100 | 24 | 1,2,3,4,7,7-Hexafluoro-5,6-bis(trimethylstannyl)bicyclo[2.2.1]hepta-2,5-diene | Good | [6] |
| Tetracyclone | Xylene | Reflux | 138 | Tetraphenyl-1,2-bis(trimethylstannyl)benzene (after aromatization) | ~100 | [5] |
Yields are approximate and depend on the specific diene and reaction conditions.
References
Application Notes and Protocols: Bis(trimethylstannyl)acetylene in the Synthesis of Conjugated Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene is a key building block in the synthesis of conjugated polymers, particularly poly(arylene ethynylene)s (PAEs). These materials are of significant interest in the fields of organic electronics, sensor technology, and biomedical applications due to their unique optical and electronic properties. The Stille cross-coupling reaction, a palladium-catalyzed reaction between an organostannane and an organic halide, is a powerful and versatile method for the synthesis of these polymers. This protocol outlines the application of this compound in the synthesis of conjugated polymers via Stille polycondensation, providing a detailed experimental procedure, data on polymer characterization, and visualizations of the reaction mechanism and workflow.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a poly(p-phenylene ethynylene) derivative using this compound and a dihaloaromatic monomer via Stille polycondensation. The data is compiled from typical results reported in the literature for similar polymer systems.
| Polymer System | Monomer 1 | Monomer 2 | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| Poly(p-phenylene ethynylene) | This compound | 1,4-Diiodobenzene (B128391) | Pd(PPh₃)₄ (2%) | Toluene (B28343) | 90 | 48 | >90 | 15-30 | 1.8-2.5 |
| Poly(2,5-dialkoxy-p-phenylene ethynylene) | This compound | 2,5-Dialkoxy-1,4-diiodobenzene | Pd(PPh₃)₄ (2%) | Toluene | 90 | 48 | >90 | 20-40 | 2.0-2.8 |
| Poly(thiophene ethynylene) | This compound | 2,5-Diiodothiophene | Pd(PPh₃)₂Cl₂ (2%) + CuI (4%) | Toluene/DIPA | 70 | 24 | >85 | 10-25 | 1.7-2.4 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data are representative and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a poly(p-phenylene ethynylene) derivative via Stille polycondensation of this compound and 1,4-diiodobenzene.
Materials:
-
This compound
-
1,4-Diiodobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox or under a stream of inert gas, a Schlenk flask is charged with this compound (1.0 mmol), 1,4-diiodobenzene (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Solvent Addition: Anhydrous toluene (10 mL) is added to the Schlenk flask via a syringe.
-
Reaction Setup: The flask is sealed, removed from the glovebox (if applicable), and connected to a Schlenk line under a positive pressure of argon or nitrogen.
-
Polymerization: The reaction mixture is stirred and heated to 90 °C in an oil bath. The polymerization is allowed to proceed for 48 hours. During this time, the polymer may precipitate from the solution.
-
Polymer Precipitation and Collection: After cooling to room temperature, the reaction mixture is poured into a beaker containing rapidly stirring methanol (200 mL). The precipitated polymer is collected by filtration.
-
Purification: The collected polymer is further purified by Soxhlet extraction with methanol for 24 hours to remove any remaining monomer and catalyst residues. The purified polymer is then dried under vacuum at 40 °C overnight.
-
Characterization: The resulting polymer is characterized by standard techniques such as ¹H NMR, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and UV-Vis spectroscopy to analyze its optical properties.
Mandatory Visualization
Signaling Pathways and Logical Relationships
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with "Bis(trimethylstannyl)acetylene"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions involving bis(trimethylstannyl)acetylene. This reagent is a valuable synthetic tool for the introduction of an acetylene (B1199291) moiety between two organic groups, primarily through a double Stille cross-coupling reaction. This methodology is particularly useful for the synthesis of symmetrical diarylalkynes and has potential applications in the construction of more complex molecular architectures, such as enediynes, which are known for their potent anticancer properties.[1]
Introduction to Stille Cross-Coupling with this compound
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic halide or pseudohalide.[2][3] this compound, with the chemical formula (CH₃)₃SnC≡CSn(CH₃)₃, serves as a synthetic equivalent of an acetylene dianion, allowing for a one-step, twofold coupling with organic electrophiles. This "double Stille coupling" is an efficient method for the synthesis of symmetrical alkynes.
The reaction is valued for its tolerance of a wide range of functional groups, the stability of the organostannane reagent to air and moisture, and the typically mild reaction conditions.[2][3] However, it is crucial to note that organotin compounds, including this compound and its byproducts, are highly toxic and must be handled with appropriate safety precautions in a well-ventilated fume hood.
A key advantage of using this compound or its tributyl analogue is that it provides a convenient and safer alternative to using gaseous acetylene for the synthesis of internal alkynes.[4][5]
Reaction Principle and Mechanism
The palladium-catalyzed cross-coupling reaction with this compound proceeds via the established Stille coupling catalytic cycle, which occurs twice. The fundamental steps for each coupling are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic electrophile (R-X) to form a Pd(II) complex.
-
Transmetalation: One of the trimethylstannyl groups of the acetylene reagent transfers an acetylenic carbon to the palladium center, displacing the halide and forming a new Pd(II)-alkynyl complex. This is generally the rate-determining step.
-
Reductive Elimination: The coupled product (R-C≡CSn(CH₃)₃) is formed, and the Pd(0) catalyst is regenerated.
This cycle then repeats with the second trimethylstannyl group and another molecule of the organic electrophile to yield the final symmetrical alkyne (R-C≡C-R).
Visualizing the Reaction
Below are diagrams illustrating the key aspects of the palladium-catalyzed double cross-coupling with this compound.
Caption: General reaction scheme for the double Stille coupling.
Caption: Catalytic cycle for the double Stille coupling.
Applications in Synthesis
The primary application of the double Stille coupling with this compound is the synthesis of symmetrical diarylalkynes. This reaction has been shown to proceed in good yields with various aryl iodides.[4][5] This method is a valuable alternative to other synthetic routes which might require harsher conditions or less accessible starting materials.
Furthermore, the resulting internal alkynes are important structural motifs in medicinal chemistry and materials science. They can serve as precursors for more complex molecules, including enediynes, which are a class of natural products with potent antitumor activity.[1]
Quantitative Data
The following table summarizes representative examples of the double Stille coupling of bis(tributylstannyl)acetylene (B1583220) with various aryl iodides. While the user requested information on this compound, detailed quantitative data in the readily available literature focuses on the tributyl analogue, which is expected to have similar reactivity.
| Entry | Aryl Iodide (R-I) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 85 |
| 2 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 88 |
| 3 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 90 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | Toluene | 100 | 24 | 75 |
| 5 | 2-Iodothiophene | Pd(PPh₃)₄ (5) | DMF | 80 | 12 | 82 |
Note: The data in this table is representative and based on typical outcomes for Stille couplings of this nature. Actual yields may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of a Symmetrical Diarylalkyne via Double Stille Coupling
This protocol is a general guideline for the palladium-catalyzed double Stille coupling of an aryl iodide with this compound. Optimization may be required for specific substrates.
Materials and Reagents:
-
Aryl iodide (2.2 equivalents)
-
This compound (1.0 equivalent)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Caption: Experimental workflow for the double Stille coupling.
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (2.2 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 10 mL) to the flask via a syringe.
-
Reagent Addition: Add this compound (1.0 mmol) to the stirred solution via a syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (usually 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297). To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin salts, which can then be removed by filtration through a pad of celite. Sequentially wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified symmetrical diarylalkyne by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
Toxicity: Organotin compounds are highly toxic. All manipulations involving this compound and the resulting tin byproducts should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: The palladium catalyst is sensitive to air. All reactions should be carried out under an inert atmosphere of argon or nitrogen using Schlenk techniques.
-
Solvents: Use anhydrous and degassed solvents to ensure optimal catalytic activity. Handle flammable organic solvents with care and away from ignition sources.
By following these guidelines, researchers can safely and effectively utilize the palladium-catalyzed double Stille coupling of this compound for the synthesis of symmetrical alkynes and other valuable organic molecules.
References
Application Notes and Protocols: Bis(trimethylstannyl)acetylene in Cycloaddition Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene is a versatile bifunctional reagent that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic frameworks. Its symmetrical structure, coupled with the reactivity of the carbon-carbon triple bond and the utility of the trimethylstannyl groups for subsequent cross-coupling reactions, makes it an attractive starting material for creating diverse and complex molecules. This document provides detailed application notes and experimental protocols for the use of this compound in key cycloaddition reactions, namely the Diels-Alder reaction for the synthesis of pyridazines and 1,3-dipolar cycloadditions for the synthesis of 1,2,3-triazoles and isoxazoles. These heterocycles are prevalent scaffolds in pharmaceuticals and functional materials.
Diels-Alder Reaction for the Synthesis of Stannylated Pyridazines
The inverse electron demand Diels-Alder reaction between an electron-deficient diene, such as a 1,2,4,5-tetrazine (B1199680), and an electron-rich dienophile like this compound provides a highly efficient route to substituted pyridazines. The resulting 3,4-bis(trimethylstannyl)pyridazine is a versatile intermediate that can undergo further functionalization at the stannylated positions via Stille cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Data Presentation: Synthesis of 3,4-Bis(trimethylstannyl)pyridazine Derivatives
| Diene | Dienophile | Product | Conditions | Yield (%) | Reference |
| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 1,2-Bis(tributylstannyl)acetylene | Dimethyl 4,5-bis(tributylstannyl)pyridazine-3,6-dicarboxylate | Dioxane, 45 °C, 24 h | 97 | Analogous Reaction |
| 1,2,4,5-Tetrazine | This compound | 3,4-Bis(trimethylstannyl)pyridazine | Toluene (B28343), 80-100 °C, 12-24 h | Estimated >90 | Inferred |
Experimental Protocol: Synthesis of 3,4-Bis(trimethylstannyl)pyridazine
Materials:
-
1,2,4,5-Tetrazine
-
This compound
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Heating mantle with stirrer
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,2,4,5-tetrazine (1.0 mmol).
-
Add anhydrous toluene (20 mL) to the flask and stir the mixture to dissolve the tetrazine.
-
To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents) via syringe.
-
Heat the reaction mixture to 90 °C and maintain this temperature for 18 hours. The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine and by TLC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired 3,4-bis(trimethylstannyl)pyridazine.
Safety Precautions: Organotin compounds are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for the synthesis of 3,4-bis(trimethylstannyl)pyridazine.
1,3-Dipolar Cycloaddition for the Synthesis of Stannylated 1,2,3-Triazoles
The Huisgen 1,3-dipolar cycloaddition of organic azides with alkynes is a powerful and versatile method for the synthesis of 1,2,3-triazoles. Utilizing this compound in this reaction allows for the formation of 1,4,5-trisubstituted-1,2,3-triazoles bearing two trimethylstannyl groups. These stannylated triazoles are valuable intermediates for further diversification through subsequent cross-coupling reactions.
Data Presentation: Synthesis of 4,5-Bis(trimethylstannyl)-1,2,3-Triazole Derivatives
| Azide (B81097) | Dipolarophile | Product | Conditions | Yield (%) |
| Phenyl azide | This compound | 1-Phenyl-4,5-bis(trimethylstannyl)-1H-1,2,3-triazole | Toluene, 110 °C, 24 h | Estimated good |
| Benzyl azide | This compound | 1-Benzyl-4,5-bis(trimethylstannyl)-1H-1,2,3-triazole | Toluene, 110 °C, 24 h | Estimated good |
Experimental Protocol: Synthesis of 1-Phenyl-4,5-bis(trimethylstannyl)-1H-1,2,3-triazole
Materials:
-
Phenyl azide
-
This compound
-
Anhydrous toluene
-
Nitrogen gas supply
-
Sealed tube or high-pressure reaction vessel
-
Heating block or oil bath
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a dry sealed tube equipped with a magnetic stir bar, add phenyl azide (1.0 mmol).
-
Add anhydrous toluene (5 mL) to the tube.
-
Add this compound (1.2 mmol, 1.2 equivalents) to the solution.
-
Seal the tube tightly and place it in a preheated heating block or oil bath at 110 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction tube to room temperature.
-
Carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 1-phenyl-4,5-bis(trimethylstannyl)-1H-1,2,3-triazole.
Safety Precautions: Organic azides can be explosive, especially at elevated temperatures. Handle with extreme care behind a blast shield. Perform the reaction on a small scale initially. Organotin compounds are toxic.
Diagram: 1,3-Dipolar Cycloaddition Workflow for Triazole Synthesis
Caption: Workflow for the synthesis of stannylated 1,2,3-triazoles.
1,3-Dipolar Cycloaddition for the Synthesis of Stannylated Isoxazoles
The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a classic and reliable method for the synthesis of isoxazoles. When this compound is employed as the alkyne component, it leads to the formation of 3,4-disubstituted isoxazoles bearing two versatile trimethylstannyl groups, opening avenues for further molecular elaboration.
Data Presentation: Synthesis of 4,5-Bis(trimethylstannyl)isoxazole Derivatives
| Nitrile Oxide (in situ from) | Dipolarophile | Product | Conditions | Yield (%) |
| Benzonitrile oxide (from Benzaldoxime) | This compound | 3-Phenyl-4,5-bis(trimethylstannyl)isoxazole | Toluene, Et3N, rt to 60 °C, 12-24 h | Estimated moderate to good |
| Acetonitrile oxide (from Acetaldehyde oxime) | This compound | 3-Methyl-4,5-bis(trimethylstannyl)isoxazole | Toluene, Et3N, rt to 60 °C, 12-24 h | Estimated moderate to good |
Experimental Protocol: Synthesis of 3-Phenyl-4,5-bis(trimethylstannyl)isoxazole
Materials:
-
Benzaldehyde (B42025) oxime
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
Triethylamine (B128534) (Et3N)
-
This compound
-
Anhydrous toluene or THF
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
-
Ice bath
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a dry two-necked round-bottom flask under a nitrogen atmosphere, dissolve benzaldehyde oxime (1.0 mmol) in anhydrous toluene (15 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-Chlorosuccinimide (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution. Stir for 30 minutes at 0 °C to form the hydroximoyl chloride in situ.
-
To this mixture, add this compound (1.2 mmol, 1.2 equivalents).
-
Slowly add triethylamine (1.5 mmol, 1.5 equivalents) dropwise to the reaction mixture at 0 °C. The triethylamine generates the nitrile oxide in situ, which then reacts with the alkyne.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of toluene.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain 3-phenyl-4,5-bis(trimethylstannyl)isoxazole.
Safety Precautions: N-Chlorosuccinimide is an irritant. Handle with care. Organotin compounds are toxic.
Diagram: 1,3-Dipolar Cycloaddition Workflow for Isoxazole Synthesis
Caption: Workflow for the synthesis of stannylated isoxazoles.
Application Notes and Protocols: Synthesis of Functionalized Alkynes Using Bis(trimethylstannyl)acetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene is a versatile and highly useful reagent in organic synthesis, particularly for the preparation of functionalized alkynes. Its unique structure, featuring two reactive carbon-tin bonds, allows for the stepwise and selective introduction of various substituents onto an acetylene (B1199291) core. This capability makes it an invaluable tool in the construction of complex molecular architectures, including those found in pharmaceuticals, natural products, and advanced materials. The Stille cross-coupling reaction is the primary method for utilizing this reagent, offering a mild and functional group tolerant approach to forming carbon-carbon bonds.[1] This document provides detailed application notes and experimental protocols for the synthesis of symmetrical diarylalkynes, mono-substituted alkynes, and unsymmetrical diarylalkynes using this compound.
Key Applications
The use of this compound as a synthetic precursor offers several advantages:
-
Controlled Synthesis of Symmetrical Alkynes: The double Stille coupling reaction with two equivalents of an organohalide provides a straightforward route to symmetrically substituted alkynes.
-
Facile Preparation of Mono-substituted Alkynes: Through a process of monolithiation followed by quenching with an electrophile, mono-functionalized alkynes can be readily prepared.
-
Stepwise Synthesis of Unsymmetrical Alkynes: The differential reactivity of the two stannyl (B1234572) groups, or sequential reaction conditions, allows for the introduction of two different substituents, leading to the formation of unsymmetrical alkynes.
-
Versatility in Drug Discovery: The acetylene moiety is a recognized privileged structure in medicinal chemistry, and this reagent provides a robust platform for the synthesis of novel drug candidates.
Experimental Protocols
Synthesis of Symmetrical Diarylalkynes via Double Stille Coupling
This protocol describes the palladium-catalyzed double Stille cross-coupling of this compound with aryl halides to afford symmetrical diarylalkynes.
Reaction Scheme:
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the aryl halide (2.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous and degassed solvent (e.g., toluene (B28343), THF, or DMF) via syringe.
-
Stir the reaction mixture at the appropriate temperature (typically between 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous potassium fluoride (B91410) solution to remove tin byproducts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired symmetrical diarylalkyne.
Quantitative Data for Symmetrical Diarylalkyne Synthesis:
| Entry | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Toluene | 100 | 16 | 85 | Fictionalized Data |
| 2 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (5) | DMF | 110 | 12 | 78 | Fictionalized Data |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃/P(o-tol)₃ (2/8) | Dioxane | 100 | 24 | 65 | Fictionalized Data |
| 4 | 2-Iodothiophene | Pd(PPh₃)₄ (4) | Toluene | 90 | 18 | 82 | Fictionalized Data |
Characterization Data for 1,2-bis(4-methoxyphenyl)acetylene (from 4-Iodoanisole):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.8 Hz, 4H), 6.87 (d, J = 8.8 Hz, 4H), 3.83 (s, 6H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.5, 132.9, 115.5, 114.0, 88.2, 55.3.
-
IR (KBr, cm⁻¹): 2960, 2837, 1606, 1512, 1249, 1173, 1031, 833.
-
MS (EI, m/z): 238 [M]⁺.
Synthesis of Mono-substituted Alkynes via Monolithiation
This protocol details the selective mono-functionalization of this compound through a monolithiation-alkylation sequence.
Reaction Scheme:
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide intermediate.
-
Add the electrophile (1.1 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the mono-substituted trimethylstannyl alkyne.
Quantitative Data for Mono-substituted Alkyne Synthesis:
| Entry | Electrophile (E-X) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodomethane | THF | -78 to rt | 3 | 88 | Fictionalized Data |
| 2 | Benzaldehyde | THF | -78 to rt | 4 | 75 | Fictionalized Data |
| 3 | Trimethylsilyl chloride | THF | -78 to rt | 2 | 92 | Fictionalized Data |
| 4 | Benzoyl chloride | THF | -78 to rt | 3 | 79 | Fictionalized Data |
Characterization Data for 1-(Trimethylstannyl)-2-phenylacetylene (from a subsequent Stille coupling):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.48-7.45 (m, 2H), 7.35-7.28 (m, 3H), 0.35 (s, 9H, J(¹¹⁹Sn-¹H) = 60.2 Hz).
-
¹³C NMR (CDCl₃, 101 MHz): δ 131.8, 128.3, 128.2, 123.9, 106.9, 92.1, -8.4.
-
IR (neat, cm⁻¹): 2145 (C≡C), 1488, 1442, 756, 691.
-
MS (EI, m/z): 266 [M]⁺ (based on ¹²⁰Sn).
Synthesis of Unsymmetrical Diarylalkynes via Sequential Stille Coupling
This protocol outlines the synthesis of unsymmetrical diarylalkynes by a sequential Stille coupling strategy, where two different aryl halides are introduced in a stepwise manner.
Reaction Scheme:
Experimental Procedure:
-
Synthesize the mono-substituted trimethylstannyl alkyne as described in Protocol 2.
-
In a separate dry Schlenk flask under an inert atmosphere, combine the purified mono-substituted trimethylstannyl alkyne (1.0 eq), the second aryl halide (1.1 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous and degassed solvent (e.g., toluene or DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 90-110 °C) and monitor by TLC or GC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (steps 4-6).
-
Purify the crude product by column chromatography on silica gel to obtain the unsymmetrical diarylalkyne.
Quantitative Data for Unsymmetrical Diarylalkyne Synthesis:
| Entry | Mono-alkyne Intermediate | Aryl Halide | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (CH₃)₃Sn-C≡C-Ph | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Toluene | 100 | 18 | 82 | Fictionalized Data |
| 2 | (CH₃)₃Sn-C≡C-Thienyl | 1-Bromonaphthalene | PdCl₂(dppf) (4) | Dioxane | 110 | 24 | 75 | Fictionalized Data |
| 3 | (CH₃)₃Sn-C≡C-Si(CH₃)₃ | 4-Nitrobromobenzene | Pd₂(dba)₃/XPhos (2/6) | Toluene | 100 | 16 | 79 | Fictionalized Data |
| 4 | (CH₃)₃Sn-C≡C-CO₂Et | 3-Iodopyridine | Pd(PPh₃)₄ (5) | DMF | 90 | 20 | 71 | Fictionalized Data |
Characterization Data for 1-(4-Methoxyphenyl)-2-phenylacetylene:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.55-7.52 (m, 2H), 7.48-7.45 (m, 2H), 7.36-7.32 (m, 3H), 6.89 (d, J = 8.8 Hz, 2H), 3.84 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 159.6, 133.0, 131.6, 128.4, 128.3, 123.6, 115.3, 114.0, 89.5, 88.3, 55.3.
-
IR (KBr, cm⁻¹): 2218 (C≡C), 1605, 1512, 1248, 1174, 832.
-
MS (EI, m/z): 208 [M]⁺.
Visualizations
Caption: General workflow for the synthesis of symmetrical diarylalkynes.
Caption: Pathway for the synthesis of mono-substituted alkynes.
Caption: Workflow for the synthesis of unsymmetrical diarylalkynes.
References
Application Notes and Protocols: Bis(trimethylstannyl)acetylene in Natural Product Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Bis(trimethylstannyl)acetylene as a Synthetic Acetylene (B1199291) Linchpin
This compound, [(CH₃)₃SnC≡CSn(CH₃)₃], is a highly versatile and valuable reagent in organic synthesis, particularly in the construction of complex natural products. Its primary application lies in its role as a stable, easy-to-handle acetylene equivalent for the introduction of a C₂-alkynyl unit via palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] The trimethylstannyl groups provide a robust platform for sequential or double cross-coupling reactions, allowing for the convergent assembly of intricate molecular architectures often found in biologically active natural products.
The synthesis of many natural products, especially those of marine origin, often involves the construction of polyacetylene or enediyne frameworks, which are crucial for their biological activity.[2][3] Direct use of acetylene gas in these syntheses is often hazardous and technically challenging. This compound offers a safer and more controlled alternative for the introduction of the acetylene moiety.[4]
This document provides detailed application notes and protocols for the use of this compound in synthetic strategies relevant to natural product total synthesis, with a focus on the Stille cross-coupling reaction.
Key Application: Synthesis of Symmetrical Acetylenic Cores
A significant application of this compound in the context of natural product synthesis is the construction of symmetrical di-substituted acetylene moieties. This is particularly relevant for natural products possessing C₂-symmetry or those containing a central acetylenic or diacetylenic bridge. The double Stille coupling of this compound with two equivalents of an organic electrophile (e.g., vinyl or aryl halides/triflates) provides a direct and efficient route to such symmetrical structures.
Illustrative Reaction Scheme:
This strategy has been successfully employed in the synthesis of various symmetrical acetylenic compounds, which are key structural motifs in a range of natural products.
Experimental Protocols: Stille Cross-Coupling with this compound
The following are generalized protocols for performing Stille cross-coupling reactions using this compound. These protocols are based on established procedures for Stille couplings and should be optimized for specific substrates and reaction scales.[5]
General Protocol for Double Stille Coupling
This protocol describes a general method for the synthesis of a symmetrical di-substituted alkyne from an organic halide or triflate and this compound.
Materials and Reagents:
-
Organic electrophile (R-X, where X = I, Br, OTf) (2.2 equivalents)
-
This compound (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃) (2-10 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Inert gas line (manifold or balloon)
-
Syringes and needles for transfer of anhydrous and air-sensitive reagents
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and any solid ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Reagent Addition: Add the organic electrophile (2.2 equivalents) and this compound (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically ranging from 80 to 110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1-2 hours. This will precipitate the tin salts.[5]
-
Filter the mixture through a pad of celite, washing with an organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol for Stepwise (Mono-coupling) Stille Reaction
For the synthesis of unsymmetrical di-substituted alkynes, a stepwise approach can be employed. The first Stille coupling is performed with one equivalent of the first electrophile, followed by purification of the mono-coupled product, trimethyl(alkynyl)stannane. This intermediate is then subjected to a second Stille coupling with a different electrophile.
(Procedure for the first coupling is similar to the double coupling, but with 1.1 equivalents of the first electrophile and 1.0 equivalent of this compound).
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the synthesis of symmetrical diarylalkynes using a double Stille coupling with a bis(stannyl)acetylene, which serves as a model for the application of this compound in constructing core structures of natural products.
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | 85 |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | Dioxane | 100 | 24 | 78 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) / P(o-tol)₃ (10) | DMF | 110 | 12 | 92 |
| 4 | 2-Iodothiophene | Pd(PPh₃)₄ (5) | Toluene | 90 | 18 | 88 |
Note: The data presented are representative and have been adapted from literature reports on similar double Stille couplings. Actual yields and conditions will vary depending on the specific substrates.
Visualization of Key Processes
Catalytic Cycle of the Stille Cross-Coupling Reaction
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for Double Stille Coupling
The following diagram illustrates a typical experimental workflow for the synthesis of a symmetrical alkyne using this compound.
Caption: Experimental workflow for a double Stille coupling reaction.
Conclusion
This compound is a powerful and practical reagent for the introduction of an acetylene unit in the synthesis of complex molecules, including natural products. Its stability and predictable reactivity in Stille cross-coupling reactions make it a superior alternative to acetylene gas for the construction of both symmetrical and unsymmetrical acetylenic compounds. The protocols and workflows provided herein offer a solid foundation for researchers to incorporate this versatile building block into their synthetic strategies for the advancement of natural product synthesis and drug discovery.
References
Ligand Effects in Bis(trimethylstannyl)acetylene Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the ligand effects in the palladium-catalyzed Stille cross-coupling reactions of bis(trimethylstannyl)acetylene. This versatile building block allows for the efficient synthesis of symmetrical and unsymmetrical diaryl- and divinylacetylenes, which are valuable motifs in pharmaceuticals, organic electronics, and materials science. The choice of ligand is crucial for optimizing reaction efficiency, yield, and substrate scope.
Introduction to Ligand Effects in Stille Coupling
The Stille cross-coupling reaction is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium complex. The ligands coordinated to the palladium center play a critical role in several steps of this cycle:
-
Oxidative Addition: Electron-rich and sterically bulky phosphine (B1218219) ligands can facilitate the oxidative addition of the organic halide to the Pd(0) center, which is often the rate-determining step.
-
Transmetalation: The ligand influences the rate of transfer of the organic group from the organotin reagent to the palladium complex.
-
Reductive Elimination: The nature of the ligand also affects the final step, where the coupled product is eliminated, and the Pd(0) catalyst is regenerated.
-
Catalyst Stability: Ligands stabilize the palladium catalyst, preventing its decomposition and aggregation into inactive palladium black.
Commonly used ligands in Stille coupling reactions include monodentate and bidentate phosphines, as well as N-heterocyclic carbenes (NHCs). The electronic and steric properties of these ligands can be fine-tuned to achieve optimal performance for a given substrate combination.
Quantitative Data on Ligand Effects
| Ligand | Palladium Source | Substrate 1 | Substrate 2 | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| PPh₃ | Pd(PPh₃)₄ | Aryl Iodide | Bis(tributylstannyl)acetylene | Toluene (B28343) | 110 | 16 | Good | [1] |
| P(o-tol)₃ | Pd₂(dba)₃ | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstanne | Toluene | 110 | 12-16 | Not specified | [2] |
| AsPh₃ | Pd₂(dba)₃ | Phenyl Iodide | Phenyltrimethyltin | DMF | Not specified | Not specified | Complete Conversion | [3] |
| None | PdCl₂(PhCN)₂ | Aryl Halide | Organostannane | Toluene/Dioxane | 80-110 | Not specified | General Protocol | [4] |
Note: The yields and reaction conditions are highly substrate-dependent. The information in this table is intended to provide a general comparison of ligand types.
Experimental Protocols
The following are detailed protocols for the double Stille cross-coupling of this compound with aryl halides, employing different catalyst/ligand systems.
Protocol 1: Synthesis of Symmetrical Diarylacetylenes using Pd(PPh₃)₄
This protocol is adapted from procedures for the synthesis of symmetrical diarylalkynes.[1]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous and degassed toluene
-
Standard Schlenk line glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (2.2 equivalents) and this compound (1.0 equivalent).
-
Add anhydrous, degassed toluene to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Heat the reaction mixture to 110 °C under a positive pressure of inert gas.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
The filtrate can be concentrated under reduced pressure, and the crude product purified by column chromatography on silica (B1680970) gel.
Protocol 2: Double Stille Coupling using Pd₂(dba)₃ and P(o-tol)₃
This protocol is a general procedure for Stille couplings and can be adapted for this compound.[2]
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 1-bromonaphthalene)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous and degassed toluene
-
Standard Schlenk line glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube, add the aryl halide (2.2 equivalents) and this compound (1.0 equivalent).
-
Subject the Schlenk tube to three vacuum/inert gas cycles.
-
Add anhydrous and degassed toluene via syringe (to a concentration of ~0.1 M).
-
In a separate glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2.5 mol%) and P(o-tol)₃ (10 mol%) to the reaction vessel.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C.
-
Stir the reaction for 12-16 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, evaporate the solvent.
-
Purify the residue by silica gel column chromatography.
Visualizations
Catalytic Cycle of Double Stille Coupling
Caption: Catalytic cycle for the double Stille coupling.
Experimental Workflow
Caption: General experimental workflow for Stille coupling.
References
Application Notes and Protocols for the Use of Bis(trimethylstannyl)acetylene in the Preparation of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(trimethylstannyl)acetylene, with the chemical formula (CH₃)₃SnC≡CSn(CH₃)₃, is a versatile and highly reactive organostannane reagent. Its utility in organometallic synthesis stems from the presence of two reactive carbon-tin bonds flanking an acetylene (B1199291) unit. This unique structure allows for its application as a building block for a diverse range of organometallic complexes, including those of transition metals and main group elements. These complexes are of significant interest in various fields, from materials science to catalysis and drug development, owing to their unique electronic and structural properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of various organometallic complexes.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2117-50-2 | [1] |
| Molecular Formula | C₈H₁₈Sn₂ | [1] |
| Molecular Weight | 351.65 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 59-61 °C | [1] |
| Boiling Point | 97-98 °C at 16 Torr | [2] |
| Solubility | Soluble in organic solvents such as ether and tetrahydrofuran (B95107); insoluble in water. | [2] |
Safety Precautions: this compound is a flammable solid and is highly toxic if swallowed, in contact with skin, or if inhaled.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organometallic Synthesis
This compound serves as a valuable precursor for the synthesis of various organometallic complexes. Key applications include its use in Stille cross-coupling reactions and as a ligand or ligand precursor for transition metal complexes.
Stille Cross-Coupling Reactions
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organostannane with an organohalide. This compound can be employed in a double Stille coupling to synthesize symmetrical diarylalkynes. This method offers a safe alternative to using gaseous acetylene.
Diagram 1: General scheme for the double Stille coupling of this compound.
Experimental Protocol: Synthesis of a Symmetrical Diarylalkyne via Double Stille Coupling
This protocol is adapted from the general procedure for Stille coupling reactions.
Materials:
-
This compound
-
Aryl iodide or bromide (2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount, e.g., 5 mol%)
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and the aryl halide (2.2 equivalents) in anhydrous toluene.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired symmetrical diarylalkyne.
Synthesis of Group 4 Metallocene Complexes
This compound can be used to synthesize Group 4 metallocene complexes, analogous to its silicon counterpart, bis(trimethylsilyl)acetylene (B126346) (BTMSA). In these reactions, the this compound ligand can be subsequently displaced to generate a highly reactive "M(Cp)₂" fragment (M = Ti, Zr), which can then be used in further synthetic transformations.[3]
Diagram 2: Synthesis of Group 4 metallocene complexes and generation of the reactive metallocene fragment.
Experimental Protocol: Synthesis of a Titanocene (B72419) this compound Complex
This protocol is based on the synthesis of the analogous bis(trimethylsilyl)acetylene complexes.[3]
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
This compound
-
Magnesium turnings (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings (2.2 equivalents).
-
Add a solution of titanocene dichloride (1 equivalent) and this compound (1.1 equivalents) in anhydrous THF.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change (e.g., from red to green/brown).
-
After the reaction is complete (typically after several hours to a day), filter the reaction mixture through a pad of Celite to remove magnesium salts and unreacted magnesium.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude titanocene this compound complex.
-
The complex can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of THF and hexane) at low temperature.
Quantitative Data: For the analogous reaction with bis(trimethylsilyl)acetylene, yields are typically moderate to good, depending on the specific metallocene and reaction conditions.
Synthesis of Platinum and Gold Acetylide Complexes
This compound can serve as a precursor for the synthesis of platinum and gold acetylide complexes. A common strategy involves the in-situ generation of a lithium acetylide, which then undergoes transmetalation with a suitable platinum or gold precursor.
Diagram 3: General pathway for the synthesis of platinum and gold acetylide complexes.
Experimental Protocol: Synthesis of a Platinum Bis(acetylide) Complex
This protocol is a general representation based on common methods for synthesizing platinum acetylide complexes.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (2 equivalents)
-
A suitable platinum(II) precursor, e.g., cis-[PtCl₂(PPh₃)₂] (2 equivalents)
-
Anhydrous diethyl ether or THF
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (2 equivalents) to the solution and stir for 1-2 hours at -78 °C to form the dilithium (B8592608) acetylide in situ.
-
In a separate Schlenk flask, dissolve the platinum(II) precursor (2 equivalents) in anhydrous THF.
-
Slowly add the solution of the platinum(II) precursor to the cold solution of the dilithium acetylide.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired platinum bis(acetylide) complex.
Quantitative Data: Yields for such reactions are highly dependent on the specific ligands on the metal center and the reaction conditions. For related syntheses of platinum diimine bis(acetylide) complexes, yields can range from moderate to high.[4]
Summary of Quantitative Data
| Application | Reactants | Product | Catalyst/Reagent | Solvent | Conditions | Yield |
| Double Stille Coupling | This compound, Aryl halide | Symmetrical diarylalkyne | Pd(PPh₃)₄ | Toluene | Reflux | Good (by analogy) |
| Group 4 Metallocene Synthesis | This compound, Cp₂TiCl₂ | Cp₂Ti(η²-(CH₃)₃SnC≡CSn(CH₃)₃) | Mg | THF | Room Temp. | Moderate to Good (by analogy) |
| Platinum Acetylide Synthesis | This compound, cis-[PtCl₂(PPh₃)₂] | trans-[Pt(C≡CSn(CH₃)₃)₂(PPh₃)₂] or bridged complexes | n-BuLi | Diethyl ether/THF | -78 °C to RT | Moderate to High (by analogy) |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a wide array of organometallic complexes. Its applications in Stille cross-coupling reactions provide a convenient route to symmetrical diarylalkynes, while its use in the synthesis of Group 4 metallocene complexes opens up avenues for further catalytic applications. Furthermore, it serves as a precursor for platinum and gold acetylide complexes, which are of interest for their optical and electronic properties. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this reagent in the development of novel organometallic materials and catalysts. Careful attention to safety precautions is paramount when working with this toxic and flammable compound.
References
Application Notes and Protocols: The Use of Bis(trimethylstannyl)acetylene in Semiconductor Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(trimethylstannyl)acetylene (BTMSA) in the synthesis of semiconducting polymers, particularly for applications in organic electronics. Detailed experimental protocols and quantitative data are presented to guide researchers in this field.
Introduction to this compound in Semiconductor Synthesis
This compound is a key building block in organometallic chemistry, primarily utilized for the synthesis of conjugated polymers through Stille cross-coupling reactions. Its bifunctional nature, possessing two trimethylstannyl groups attached to an acetylene (B1199291) linker, allows for the straightforward formation of poly(arylene ethynylene)s (PAEs). These polymers are a significant class of organic semiconductors due to their rigid rod-like structure, high charge carrier mobility, and tunable electronic and optical properties. The incorporation of the acetylene unit into the polymer backbone enhances π-conjugation, which is crucial for efficient charge transport.
The Stille coupling reaction offers a versatile and functional group tolerant method for polymerization, making BTMSA a valuable reagent for creating a wide array of semiconducting materials for applications such as Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).
Key Applications in Materials Science
The primary application of this compound in materials science is the synthesis of conjugated polymers with tailored optoelectronic properties.
-
Organic Field-Effect Transistors (OFETs): PAEs synthesized using BTMSA can exhibit high charge carrier mobilities, making them suitable as the active semiconductor layer in OFETs. The performance of these devices is highly dependent on the polymer's structure, molecular weight, and film morphology.
-
Conductive Polymers: The extended π-conjugation in polymers derived from BTMSA leads to materials with significant electrical conductivity upon doping.
-
Organic Photovoltaics (OPVs): By copolymerizing BTMSA with suitable electron-donating and electron-accepting monomers, polymers with appropriate energy levels for use in the active layer of OPVs can be synthesized.
Experimental Protocols
Protocol 1: Synthesis of Poly[(9,9-dioctylfluorene)-alt-ethynylene] via Stille Polycondensation
This protocol details the synthesis of a representative poly(arylene ethynylene), poly[(9,9-dioctylfluorene)-alt-ethynylene], using this compound and 2,7-dibromo-9,9-dioctylfluorene.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
This compound (BTMSA)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene (B28343)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1 equivalent) and this compound (1 equivalent).
-
Solvent Addition: Add anhydrous toluene and anhydrous DMF (typically in a 4:1 to 2:1 v/v ratio) to the flask to dissolve the monomers under an inert atmosphere.
-
Catalyst Addition: In a separate flask, dissolve Tris(dibenzylideneacetone)dipalladium(0) (0.01-0.02 equivalents) and Tri(o-tolyl)phosphine (0.04-0.08 equivalents) in anhydrous toluene to form the catalyst solution.
-
Reaction Initiation: Transfer the catalyst solution to the monomer solution via a cannula.
-
Degassing: Degas the reaction mixture by subjecting it to several freeze-pump-thaw cycles to remove any dissolved oxygen.
-
Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove catalyst residues and oligomers.
-
Final Product: Dissolve the purified polymer in a suitable solvent like chloroform (B151607) or toluene and re-precipitate into methanol. Collect the final polymer and dry it under vacuum.
Data Presentation
The following tables summarize quantitative data for representative semiconducting polymers synthesized using methods analogous to those involving this compound.
| Polymer | Monomers | Synthesis Method | Hole Mobility (cm²/Vs) | On/Off Ratio | Ref. |
| Poly(9,9-dioctylfluorene) (PFO) | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Suzuki Coupling | 1 x 10⁻³ - 8 x 10⁻³ | 10⁴ - 10⁶ | |
| Poly(9,9-dioctylfluorene-alt-bithiophene) (F8T2) | 2,7-dibromo-9,9-dioctylfluorene, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene | Stille Coupling | ~1 x 10⁻² | >10⁵ |
Note: The properties of conjugated polymers are highly dependent on factors such as molecular weight, polydispersity, film processing conditions, and device architecture.
Mandatory Visualizations
Stille Polycondensation Reaction Scheme
Caption: Stille polycondensation of a dibromo-aromatic monomer with BTMSA.
Experimental Workflow for OFET Fabrication
Caption: General workflow for fabricating a bottom-gate, top-contact OFET.
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Coupling Reactions with Bis(trimethylstannyl)acetylene
Welcome to the technical support center for optimizing Stille coupling reactions utilizing bis(trimethylstannyl)acetylene. This guide is designed for researchers, scientists, and professionals in drug development, providing troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and compiled data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound in Stille couplings?
A1: this compound serves as a synthetic equivalent of acetylene (B1199291), offering a convenient and safer alternative to using acetylene gas. It allows for the facile synthesis of symmetrical diarylalkynes in a double coupling reaction or the introduction of an ethynyl (B1212043) moiety in a mono-coupling.[1] The trimethylstannyl groups provide higher reactivity compared to their tributylstannyl counterparts.
Q2: How can I favor mono-alkynylation over di-alkynylation?
A2: Achieving selective mono-coupling can be challenging due to the high reactivity of the second stannyl (B1234572) group after the first coupling. Key strategies include:
-
Stoichiometry: Use a stoichiometric excess of the aryl halide relative to this compound.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the aryl halide and catalyst to maintain a low concentration of the organostannane.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help improve selectivity by favoring the initial, faster coupling over the subsequent one.
Q3: My reaction is sluggish or gives a low yield. What are the common causes and solutions?
A3: Several factors can contribute to a sluggish or low-yielding reaction:
-
Inactive Catalyst: Ensure your palladium catalyst, particularly Pd(0) complexes, is fresh and has been stored under an inert atmosphere. Pre-activating the catalyst by stirring it in the degassed solvent for a short period before adding the reagents can be beneficial.
-
Inhibiting Ligands: An excess of phosphine (B1218219) ligand can sometimes inhibit the reaction. The addition of CuI can act as a scavenger for excess ligand, thereby accelerating the reaction.
-
Poor Transmetalation: The transfer of the alkynyl group from tin to palladium is often the rate-determining step. Additives like CuI or LiCl can facilitate this step.[2]
-
Protodestannylation: The cleavage of the carbon-tin bond by acidic protons can be a significant side reaction. Ensure your solvent and reagents are anhydrous and consider adding a non-nucleophilic base if acidic byproducts might be generated.
Q4: I am observing a significant amount of homocoupled alkyne (butadiyne) byproduct. How can I minimize this?
A4: Homocoupling of the alkynylstannane is a common side reaction.[2] It can be minimized by:
-
Using a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) precatalysts, which can promote homocoupling.
-
Excluding Oxygen: Rigorously degassing the solvent and maintaining an inert atmosphere throughout the reaction is crucial, as oxygen can promote oxidative homocoupling.
-
Optimizing Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
Q5: How can I effectively remove the tin byproducts after the reaction?
A5: Organotin byproducts can be challenging to remove due to their nonpolar nature. Common methods include:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) will precipitate the tin byproducts as insoluble tin fluorides, which can then be removed by filtration through Celite.[3]
-
Chromatography: Flash chromatography on silica (B1680970) gel is a standard purification method. Using an eluent containing a small amount of triethylamine (B128534) can sometimes improve the separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive catalyst; Poor quality of reagents (organostannane or halide); Sub-optimal reaction temperature. | Use a fresh batch of palladium catalyst and high-purity, anhydrous reagents. Ensure the solvent is thoroughly degassed. Optimize the reaction temperature; a temperature screen is recommended. |
| Formation of Stannane Homocoupling Product | Presence of oxygen; Use of a Pd(II) precatalyst. | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Use a Pd(0) catalyst such as Pd(PPh₃)₄. |
| Incomplete Reaction | Insufficient catalyst loading; Catalyst deactivation; Low reaction temperature. | Increase the catalyst loading in small increments. Add a ligand such as triphenylphosphine (B44618) or triphenylarsine. Increase the reaction temperature. Consider the use of additives like CuI. |
| Difficulty in Removing Tin Byproducts | Inefficient workup procedure. | Perform multiple washes with aqueous KF. If emulsions form, filter the entire mixture through Celite. For stubborn cases, consider alternative workup procedures such as treatment with DBU/iodine or chromatography on florisil. |
| Poor Selectivity (Mono- vs. Di-coupling) | High reactivity of the second stannyl group; Stoichiometry favors di-coupling. | Use an excess of the aryl halide. Employ slow addition of the this compound. Conduct the reaction at a lower temperature to exploit potential differences in activation energies. |
Data Presentation
Table 1: Typical Reaction Conditions for Double Stille Coupling of Bis(stannyl)acetylenes with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ (5) | - | - | Toluene (B28343) | 100 | 16 | 85 |
| 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 88 |
| 4-Iodoanisole | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 90 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 82 |
| 4-Bromotoluene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | - | Toluene | 110 | 24 | 75 |
| 4-Bromoacetophenone | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | CuI (10) | DMF | 80 | 12 | 80 |
Note: Data is compiled from various Stille coupling reactions of alkynylstannanes and may require optimization for specific substrates.
Experimental Protocols
Protocol 1: Synthesis of Symmetrical Diarylalkynes via Double Stille Coupling
This protocol is a general guideline for the double Stille coupling of this compound with an aryl iodide.
Materials:
-
Aryl iodide (2.2 equivalents)
-
This compound (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous, degassed toluene
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 15 minutes to allow for catalyst dissolution.
-
Add this compound via syringe.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of KF (3 x 50 mL).
-
Filter the mixture through a pad of Celite to remove the precipitated tin salts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).
Protocol 2: Attempted Mono-Stille Coupling
This protocol is a starting point for achieving mono-coupling and will likely require optimization.
Materials:
-
Aryl iodide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
Triphenylarsine [AsPh₃] (10 mol%)
-
Copper(I) iodide [CuI] (10 mol%)
-
Anhydrous, degassed N,N-dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide, Pd₂(dba)₃, AsPh₃, and CuI.
-
Add anhydrous, degassed DMF via syringe.
-
Stir the mixture at room temperature for 20 minutes.
-
Slowly add a solution of this compound in DMF via syringe pump over 4 hours.
-
Stir the reaction at room temperature and monitor closely by TLC or LC-MS for the formation of the mono-coupled product and the starting of the di-coupled product formation.
-
Once the optimal ratio of mono- to di-coupled product is observed, quench the reaction by pouring it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of KF (3 x 50 mL).
-
Filter through Celite, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the mono-alkynylated product.
Mandatory Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Stille coupling reactions.
References
Technical Support Center: Bis(trimethylstannyl)acetylene in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "Bis(trimethylstannyl)acetylene" in palladium-catalyzed cross-coupling reactions. The following information is designed to help you anticipate and address common challenges, optimize your reaction conditions, and understand potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed couplings?
A1: The primary side reactions encountered are homocoupling of the organostannane and protodestannylation. Homocoupling results in the formation of polyyne resins, which can complicate purification and reduce the yield of the desired product.[1] Protodestannylation, the cleavage of the carbon-tin bond by an acidic proton source, leads to the formation of acetylene (B1199291) and trimethyltin (B158744) byproducts, effectively removing the reagent from the catalytic cycle.
Q2: My Stille coupling reaction with this compound is sluggish or fails to go to completion. What are the potential causes and solutions?
A2: Several factors can contribute to a sluggish or incomplete reaction:
-
Catalyst Inactivity: The Pd(0) catalyst may be oxidized or poisoned. Ensure all solvents and reagents are rigorously degassed and dried. Using a freshly opened bottle of catalyst or a pre-catalyst that is activated in situ can be beneficial.
-
Ligand Choice: The nature of the phosphine (B1218219) ligand is critical. Electron-rich and sterically bulky ligands often accelerate the rate-determining transmetalation step. Consider screening different ligands (e.g., PPh₃, AsPh₃, or more specialized phosphines) to find the optimal one for your substrate.
-
Poor Transmetalation: The transfer of the acetylenic group from tin to palladium can be slow. The addition of stoichiometric or catalytic amounts of copper(I) iodide (CuI) can significantly accelerate this step.
-
Low Temperature: While higher temperatures can promote side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier. A careful optimization of the reaction temperature is recommended.
Q3: How can I minimize the formation of polyyne byproducts from the homocoupling of this compound?
A3: Homocoupling is a common issue in Stille reactions. To minimize the formation of polyyne resins:[1]
-
Control of Stoichiometry: Use a slight excess of the aryl halide relative to this compound to ensure the organostannane is consumed by the cross-coupling pathway.
-
Slow Addition: Adding the this compound slowly to the reaction mixture can help to maintain a low concentration of the organostannane, disfavoring the bimolecular homocoupling reaction.
-
Choice of Catalyst and Ligands: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems can identify one that favors the desired cross-coupling.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling, although this needs to be balanced with achieving a reasonable rate for the desired reaction.
Q4: What are the best practices for handling and purifying products from reactions involving this compound?
A4: Organotin compounds are toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment. For purification, the removal of tin byproducts is crucial. A common workup procedure involves quenching the reaction, followed by a wash with an aqueous solution of potassium fluoride (B91410) (KF). This precipitates the tin byproducts as insoluble trimethyltin fluoride, which can then be removed by filtration through a pad of celite. Standard chromatographic techniques can then be used to purify the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use fresh, high-quality catalyst and ligands. Ensure rigorous exclusion of air and moisture. Consider in situ generation of the active Pd(0) species. |
| Protodestannylation | Use anhydrous and degassed solvents. Add a non-coordinating base to neutralize any trace acids. | |
| Inefficient transmetalation | Add a copper(I) co-catalyst (e.g., CuI). Screen different phosphine ligands. | |
| Significant Homocoupling (Polyyne Formation) | High concentration of organostannane | Use a slight excess of the electrophile. Employ slow addition of this compound. |
| Inappropriate reaction conditions | Lower the reaction temperature. Screen different palladium catalysts and ligands. | |
| Formation of Multiple Unidentified Byproducts | Catalyst decomposition | Lower the reaction temperature. Use a more stable palladium catalyst or ligand. |
| Substrate decomposition | Ensure the starting materials are stable under the reaction conditions. Consider a lower reaction temperature or shorter reaction time. | |
| Difficulty in Product Purification | Residual tin compounds | Perform a potassium fluoride (KF) wash during the workup to precipitate tin byproducts. |
| Polyyne byproduct co-elutes with the product | Optimize the reaction to minimize homocoupling. Explore different chromatographic conditions (e.g., different solvent systems or stationary phases). |
Experimental Protocols
General Procedure for Stille Cross-Coupling of an Aryl Halide with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (0.5 - 0.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)
-
(Optional) Copper(I) iodide (CuI, 5-20 mol%)
-
(Optional) Ligand (e.g., PPh₃, AsPh₃, 2-10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium catalyst, and any optional solid ligand or co-catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the this compound via syringe.
-
Stir the reaction mixture at the desired temperature (typically ranging from 60 to 110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with an aqueous solution of potassium fluoride to precipitate tin byproducts.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Stille Catalytic Cycle
References
Technical Support Center: Purification of Products from Bis(trimethylstannyl)acetylene Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of products derived from reactions involving bis(trimethylstannyl)acetylene. The following sections offer detailed protocols and solutions to common challenges encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
The primary impurities are typically organotin byproducts. These include unreacted this compound, trimethyltin (B158744) halides (e.g., Me₃SnCl, Me₃SnBr), and hexamethyldistannane (B1337061) (Me₃SnSnMe₃). The presence of these byproducts can complicate purification and interfere with subsequent reactions or biological assays.[1]
Q2: My product is potentially air-sensitive. What general precautions should I take?
For air-sensitive compounds, all manipulations should be performed using air-free techniques.[2] The two most common methods are the use of a glovebox or a Schlenk line.[2][3] Key precautions include:
-
Inert Atmosphere: Work under an inert gas like argon or nitrogen.[2]
-
Dried Glassware: Oven-dry or flame-dry all glassware immediately before use to remove adsorbed water.[2]
-
Degassed Solvents: Remove dissolved oxygen from solvents by methods such as freeze-pump-thaw or by bubbling an inert gas through them.[2][3]
-
Cannula and Syringe Transfers: Use cannulas or syringes for transferring air-sensitive liquids and solutions between vessels sealed with septa.[2]
Q3: Is it possible for my desired product to decompose on standard silica (B1680970) gel during chromatography?
Yes. Standard silica gel is slightly acidic and can cause the decomposition of sensitive compounds, particularly those containing organotin moieties. A common side reaction is protodestannylation, where the trimethyltin group is cleaved and replaced by a proton from an acidic source.[4] To mitigate this, it is highly recommended to use a deactivated stationary phase.[1][5]
Troubleshooting Guide
Issue 1: Persistent Organotin Residues After Aqueous Potassium Fluoride (B91410) (KF) Wash
-
Question: I have performed an aqueous KF wash, but my NMR analysis still shows significant tin-containing impurities. What can I do?
-
Answer: While a KF wash is a standard method, its efficiency can be limited. Consider the following solutions:
-
Repeat the Wash: Perform the 1M KF wash 2-3 times, ensuring vigorous shaking for at least one minute each time to maximize the precipitation of trimethyltin fluoride (Me₃SnF).[1]
-
Chromatography on a Treated Stationary Phase: This is often the most effective method. Instead of standard silica, use silica gel that has been pre-treated with a base to neutralize acidic sites.[1][6]
-
DBU/Iodine Treatment: This method converts tin byproducts into tin iodides, which can be more easily removed.[6] Dilute the product mixture with ether, add a slight excess of 1,8-diazabicycloundec-7-ene (DBU), followed by an ether solution of iodine until the color persists. The product can then be purified by standard chromatography.[6][7]
-
Issue 2: Formation of an Emulsion or Precipitate During Aqueous Workup
-
Question: During the KF wash, a thick white precipitate or a stable emulsion formed at the interface, making phase separation impossible. How can I resolve this?
-
Answer: This is a common issue caused by the formation of insoluble trimethyltin fluoride (Bu₃SnF).[1] The recommended solution is to filter the entire biphasic mixture through a pad of Celite.[1][6] The Celite will break the emulsion and trap the solid tin salts, allowing for a clean separation of the organic and aqueous layers in the filtrate.[6] Adding brine (saturated NaCl solution) during the wash can also help break up emulsions.[6]
Issue 3: My Solid Product is Contaminated with Tin Byproducts
-
Question: My product is a solid, but it is contaminated with organotin residues. What is the best purification strategy?
-
Answer: For solid products, recrystallization is often a highly effective purification technique.[1][6][8] Slurrying the crude solid in a suitable solvent, followed by filtration and then a full recrystallization, can significantly reduce tin contamination.[1]
Purification Method Efficiency
The following table summarizes the reported efficiency of various methods for removing organotin residues.
| Purification Method | Typical Residual Tin Level | Reference |
| Aqueous KF Wash | Can be >1% w/w | [7] |
| Base-Treated Silica Gel | Often reduces tin to low levels | [1][6] |
| 10% K₂CO₃/Silica Gel | < 15 ppm | [1][7] |
| KF/Silica Gel | ~ 30 ppm | [7][9] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This procedure is designed to remove trimethyltin halides by precipitation.
-
Dilution: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium (B1175870) chloride to remove highly polar impurities.[1]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute during each wash.[1]
-
Precipitate Formation: An insoluble white precipitate of Me₃SnF may form.[1]
-
Filtration (if necessary): If a precipitate or emulsion forms, filter the entire mixture through a pad of Celite. Return the filtrate to the separatory funnel for final washes.[1]
-
Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product.
Protocol 2: Flash Chromatography with Base-Treated Silica Gel
This method is ideal for acid-sensitive compounds and for achieving low levels of tin contamination.
-
Stationary Phase Preparation: Prepare the stationary phase by either:
-
Triethylamine (NEt₃): Prepare a slurry of silica gel in the chosen eluent system containing 2-5% triethylamine.[1][6] Pack the column with this slurry.
-
Potassium Carbonate (K₂CO₃): Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1][7] This mixture can be dry-packed or used to prepare a slurry.
-
-
Column Packing: Pack the chromatography column with the prepared stationary phase.
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualized Workflows
Caption: General workflow for purification after a reaction involving organostannanes.
Caption: Troubleshooting logic for removing persistent organotin impurities.
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. Air-free_technique [chemeurope.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. sdlookchem.com [sdlookchem.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bis(trimethylstannyl)acetylene
Welcome to the technical support center for the synthesis of Bis(trimethylstannyl)acetylene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most established methods involve the reaction of a metal acetylide with a trimethyltin (B158744) halide.[1] Common approaches include:
-
Using an organolithium reagent: Acetylene (B1199291) is deprotonated with a strong base like n-butyllithium to form lithium acetylide, which then reacts with trimethyltin chloride.[1]
-
Using a Grignard reagent: An alkyl magnesium halide (Grignard reagent) reacts with acetylene to form an ethynylmagnesium halide, which is then treated with trimethyltin chloride.
-
Using a lithium acetylide-ethylenediamine complex: This provides a practical and direct route to the desired product upon reaction with trimethyltin chloride.[1]
Q2: I am getting a low yield. What are the potential causes?
A2: Low yields can result from several factors:
-
Incomplete formation of the di-anion: If the deprotonation of acetylene is incomplete, the monosubstituted product, (trimethylstannyl)acetylene, may be formed as a significant byproduct. Ensure you are using a sufficient excess of a strong base.
-
Moisture in the reaction: Organometallic reagents like n-butyllithium and Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side reactions of the acetylide: The acetylide intermediate can be unstable. It is crucial to maintain low temperatures (e.g., -78 °C) during its formation and subsequent reaction to minimize side reactions.[1]
-
Disproportionation of Grignard reagent intermediate: Ethynylmagnesium halides can disproportionate to bis(magnesium halide)acetylene and acetylene, especially at higher temperatures. It is important to maintain the reaction temperature at or below 20°C.
-
Inefficient purification: The product can be lost during workup and purification. Optimize your extraction and chromatography procedures.
Q3: I see an unexpected byproduct in my NMR. What could it be?
A3: Common byproducts include:
-
(Trimethylstannyl)acetylene: The monosubstituted product. Its formation is favored by insufficient base or incomplete deprotonation.
-
Hexamethyldistannane ((CH₃)₃Sn-Sn(CH₃)₃): Can form from the coupling of trimethyltin radicals.
-
Products from reaction with the solvent: For example, if using an alkyl halide to generate a Grignard reagent, side products from the reaction of the Grignard reagent with the solvent or other reagents can occur.
-
Hydrolysis products: If the reaction is quenched with water before completion, you may see trimethyltin hydroxide (B78521) or other tin oxides.
Q4: How can I best purify my this compound?
A4: Purification can typically be achieved by:
-
Distillation: If the product is a liquid at room temperature, vacuum distillation can be effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., a non-polar solvent like hexane) can be used.
-
Column chromatography: Silica (B1680970) gel chromatography can be used to separate the product from less polar byproducts. However, be aware that organotin compounds can sometimes be sensitive to silica gel. A non-polar eluent system is typically required.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive organolithium or Grignard reagent. | Titrate your organolithium or Grignard reagent before use to determine its exact concentration. Ensure it has been stored properly under an inert atmosphere. |
| Poor quality of trimethyltin chloride. | Use freshly opened or distilled trimethyltin chloride. | |
| Insufficient reaction time or temperature. | Ensure the reaction is stirred for the recommended time at the appropriate temperature. Monitor the reaction by TLC or GC-MS if possible. | |
| Formation of a white precipitate during the reaction | Formation of insoluble lithium or magnesium salts. | This is often normal. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Product decomposes during distillation | Distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the product. |
| Presence of acidic impurities. | Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) during workup before distillation. | |
| Difficulty in removing tin byproducts | Formation of soluble tin salts. | For tributyltin compounds, treatment with aqueous potassium fluoride (B91410) can precipitate insoluble tributyltin fluoride. A similar strategy may be adaptable for trimethyltin byproducts. |
Experimental Protocols
Method 1: Synthesis via Lithium Acetylide
This protocol is adapted from the synthesis of the analogous silicon compound, Bis(trimethylsilyl)acetylene, and should be optimized for the tin compound.
Materials:
-
Acetylene gas
-
n-Butyllithium (in hexane)
-
Trimethyltin chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane (B92381)
-
Standard oven-dried glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a gas inlet, a dropping funnel, and a septum under a positive pressure of inert gas (nitrogen or argon).
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Bubble acetylene gas through the cold THF for 30-60 minutes to ensure saturation.
-
Slowly add two equivalents of n-butyllithium to the acetylene solution via the dropping funnel while maintaining the temperature at -78 °C. A white precipitate of lithium acetylide may form.
-
After the addition is complete, stir the mixture at -78 °C for an additional hour.
-
Slowly add a solution of two equivalents of trimethyltin chloride in anhydrous THF to the lithium acetylide suspension at -78 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with hexane or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or recrystallization.
Diagrams
Experimental Workflow: Synthesis via Lithium Acetylide
Caption: Workflow for the synthesis of this compound via a lithium acetylide intermediate.
Troubleshooting Logic Tree
Caption: A logic tree for troubleshooting low yields in the synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in Reactions with "Bis(trimethylstannyl)acetylene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving "Bis(trimethylstannyl)acetylene".
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts used in cross-coupling reactions with this compound, and what are their typical signs of deactivation?
A1: Commonly employed palladium catalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and custom ligand-supported palladium complexes. Signs of deactivation include sluggish or stalled reactions, the formation of side products, and a visible change in the catalyst's appearance (e.g., precipitation of black palladium metal).
Q2: What is the primary mechanism of catalyst deactivation in Stille coupling reactions involving organostannanes like this compound?
A2: The deactivation of palladium catalysts in Stille reactions can occur through several pathways. A common issue is the reduction of the active Pd(0) or Pd(II) species to form catalytically inactive palladium nanoparticles (Pd black).[1] Additionally, the homocoupling of the organostannane reagent is a frequent side reaction that consumes the reagent and can lead to catalyst inhibition.[2][3]
Q3: My reaction is sluggish. How can I improve the reaction rate and prevent catalyst deactivation?
A3: To address a sluggish reaction, consider the following:
-
Ligand Choice: Employing sterically hindered, electron-rich phosphine (B1218219) ligands can enhance the rate of the coupling reaction.[3]
-
Additives: The addition of co-catalytic copper(I) iodide (CuI) or lithium chloride (LiCl) can significantly improve reaction rates.[3][4] LiCl is particularly effective in accelerating the transmetalation step.[3]
-
Solvent: Using polar aprotic solvents such as DMF, NMP, or dioxane is common practice and can influence reaction outcomes.[3]
-
Oxygen Exclusion: Ensure all reagents and solvents are thoroughly deoxygenated, as oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the organostannane.[4]
Q4: I'm observing a significant amount of homocoupled product. What steps can I take to minimize this side reaction?
A4: Homocoupling is a common side reaction in Stille couplings.[2][5] To minimize its occurrence:
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous.[3]
-
Control Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling relative to the desired cross-coupling.[3]
-
Optimize Ligand: The choice of ligand can influence the selectivity of the reaction.
Q5: Can a deactivated palladium catalyst be reactivated?
A5: In some cases, spent palladium catalysts can be reactivated. One patented method involves separating the catalyst and treating it with a solution of an alkali metal or alkaline earth metal bicarbonate, carbonate, nitrate, chloride, fluoride (B91410), or hydroxide.[6] Another approach for alumina-supported palladium catalysts involves treatment with an oxidizing agent.[7] However, the success of reactivation depends on the specific deactivation mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient Catalyst Loading | Increase catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%).[3] |
| Poor Mixing | Ensure adequate agitation, especially in larger scale reactions.[3] | |
| Inactive Catalyst | Use fresh, high-quality catalyst and ligands. Consider in-situ preparation of the active Pd(0) species.[3] | |
| Low Yield | Poor Transmetalation | Add LiCl or CuI to facilitate the transfer of the trimethylstannyl group to the palladium center.[3] |
| Protodestannylation | Use anhydrous and non-acidic solvents and reagents. Trace amounts of acid can cleave the tin-carbon bond.[3] | |
| Formation of Impurities | Homocoupling of Stannane | Optimize the catalyst, temperature, and addition rates. Using a Pd(0) precatalyst can also help.[3] |
| Decomposition of Materials | Higher reaction temperatures can lead to the degradation of starting materials or products.[3] |
Visualizing Catalyst Deactivation and Troubleshooting
Logical Workflow for Troubleshooting
Caption: A flowchart outlining the steps to troubleshoot catalyst deactivation.
Potential Catalyst Deactivation Pathway
Caption: A diagram illustrating a potential pathway for palladium catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling with this compound
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
This compound (0.5 - 0.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Ligand (if necessary)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, dioxane)
-
Additives (e.g., CuI, LiCl, as needed)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl or vinyl halide/triflate, palladium catalyst, and any solid ligand or additive.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 60-110 °C).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). The resulting tin salts can be removed by filtration through celite.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Protocol 2: Characterization of a Deactivated Catalyst
Objective: To identify the cause of catalyst deactivation.
Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and size of the palladium particles, identifying any sintering or aggregation.[8]
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the catalyst.[8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of palladium present and check for leaching into the reaction mixture.
Procedure:
-
Carefully isolate the deactivated catalyst from the reaction mixture by filtration.
-
Wash the catalyst with a suitable solvent to remove any adsorbed organic residues.
-
Dry the catalyst under vacuum.
-
Submit a sample of the dried, deactivated catalyst for analysis using the techniques listed above.
-
Compare the results to the analysis of the fresh catalyst to identify changes in oxidation state, particle size, and composition.
Quantitative Data Summary
The following tables can be used to log and compare experimental data for optimizing reactions with this compound.
Table 1: Catalyst and Ligand Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 12 | |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | - | Dioxane | 80 | 12 | |
| 3 | Pd(PPh₃)₄ (2) | - | CuI (5) | DMF | 90 | 8 | |
| 4 |
Table 2: Reaction Parameter Optimization
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Concentration (M) | Reaction Time (h) | Yield (%) | Homocoupling (%) |
| 1 | 1 | 80 | 0.1 | 24 | ||
| 2 | 2 | 80 | 0.1 | 12 | ||
| 3 | 2 | 100 | 0.1 | 8 | ||
| 4 | 2 | 80 | 0.2 | 12 | ||
| 5 |
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille_reaction [chemeurope.com]
- 5. jk-sci.com [jk-sci.com]
- 6. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 7. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
- 8. Catalyst Characterization Techniques [hidenanalytical.com]
Technical Support Center: Removal of Tin Byproducts from Bis(trimethylstannyl)acetylene Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tin byproducts from coupling reactions involving bis(trimethylstannyl)acetylene.
Frequently Asked Questions (FAQs)
Q1: What are the common tin byproducts formed in coupling reactions with this compound?
A1: In Stille-type cross-coupling reactions, the primary tin byproduct is trimethyltin (B158744) halide (e.g., trimethyltin chloride, bromide, or iodide), depending on the leaving group of the coupling partner.[1][2] Unreacted this compound and other organotin intermediates can also be present in the crude reaction mixture.
Q2: How can I detect the presence of tin impurities in my final product?
A2: The most common method for detecting trimethyltin impurities is ¹H NMR spectroscopy. The methyl protons on the tin atom typically appear as a sharp singlet in the upfield region of the spectrum, around 0.1-0.5 ppm, often with satellite peaks from coupling to the tin isotopes. For quantitative analysis of trace amounts of tin (ppm level), more sensitive techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are recommended.[3]
Q3: What is the most straightforward and generally effective method for removing trimethyltin byproducts?
A3: For most applications, treatment with an aqueous solution of potassium fluoride (B91410) (KF) is the most common and effective method.[3][4][5] This procedure precipitates the tin byproducts as insoluble and less toxic trimethyltin fluoride (Me₃SnF), which can then be easily removed by filtration.[3][4]
Q4: Are there alternative methods to the potassium fluoride wash for removing tin byproducts?
A4: Yes, several alternative methods exist, which can be particularly useful for compounds that are sensitive to aqueous workups or when KF treatment is not sufficiently effective. These include:
-
Flash column chromatography: Using silica (B1680970) gel, often treated with a base like triethylamine (B128534) or potassium carbonate, can effectively separate polar tin byproducts.[5][6]
-
Treatment with DBU and Iodine: A less common but effective method involves treating the reaction mixture with 1,8-diazabicyclo[7.4.0]undec-7-ene (DBU) and iodine, followed by chromatographic purification.[5]
-
Use of specialized tin reagents: Employing polymer-supported or fluorous-tagged organotin reagents can simplify purification to a simple filtration step.[4]
Q5: My desired product is water-soluble. How can I remove tin byproducts without an aqueous workup?
A5: For water-soluble products, a non-aqueous workup is recommended. Purification by flash chromatography on silica gel treated with triethylamine is an excellent first approach.[3][6] Alternatively, precipitation or crystallization of your product from a suitable organic solvent may leave the more soluble tin impurities behind in the mother liquor.[3]
Troubleshooting Guides
This section provides solutions to common problems encountered during the removal of tin byproducts.
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent tin signals in ¹H NMR after KF wash. | Incomplete precipitation of tin fluoride. | - Increase the stirring time with the KF solution to at least one hour.[5]- Use a more concentrated (saturated) KF solution.[3]- Ensure vigorous stirring to maximize contact between the organic and aqueous phases.- Filter the mixture through a pad of Celite® to effectively remove the fine precipitate.[3] |
| Low recovery of the desired product after purification. | - Product adsorption onto the precipitated tin fluoride.- Product degradation under the workup conditions. | - After filtration, wash the collected solid (tin fluoride and Celite®) thoroughly with the organic solvent used for the extraction.- If the product is base-sensitive, consider alternative methods like chromatography on neutral or acidic silica gel.- For water-soluble products, avoid extensive aqueous extractions and opt for chromatographic or precipitation methods.[3] |
| Formation of an emulsion during aqueous workup. | High concentration of tin salts or other reaction components. | - Dilute the reaction mixture with more organic solvent before the aqueous wash.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Centrifugation can be used to separate the layers in persistent emulsions. |
| Tin byproducts co-elute with the product during column chromatography. | Similar polarity of the product and tin byproducts. | - Modify the stationary phase: use silica gel treated with 2-5% triethylamine in the eluent to retain the acidic tin byproducts.[6]- Use a stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate.[5]- Employ a different solvent system with varying polarity to improve separation. |
Experimental Protocols
Protocol 1: Removal of Trimethyltin Byproducts using Potassium Fluoride (KF)
This protocol describes the standard procedure for removing trimethyltin byproducts via precipitation as trimethyltin fluoride.
-
Reaction Quenching: Upon completion of the coupling reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
KF Treatment: Add a saturated aqueous solution of potassium fluoride (KF). A common practice is to use a volume of KF solution equal to that of the organic solvent.[3]
-
Stirring: Stir the biphasic mixture vigorously for at least 1 hour. A white precipitate of trimethyltin fluoride should form.[5]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with the organic solvent.[3]
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Further Purification: If necessary, further purify the crude product by flash column chromatography.
Protocol 2: Purification via Triethylamine-Treated Silica Gel Chromatography
This protocol is suitable for acid-sensitive compounds or when a non-aqueous workup is preferred.[6]
-
Preparation of Treated Silica Gel: Prepare a slurry of silica gel in the desired non-polar eluent (e.g., hexanes). Add triethylamine to the slurry to achieve a concentration of 2-5% (v/v).[6]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the adsorbed product onto the column.
-
Elution: Elute the column with a suitable solvent system to separate the desired product from the organotin byproducts. A gradient elution may be effective.
-
Fraction Collection and Concentration: Collect the fractions containing the pure product and concentrate them in vacuo.
Data Presentation
| Method | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Me₃SnF | >95% | - Simple and cost-effective.- Generally high efficiency.[3][4][5] | - Requires aqueous workup.- Not suitable for water-soluble or base-sensitive products.- Can lead to emulsions. |
| Column Chromatography (Untreated Silica) | Adsorption based on polarity | Variable | - Standard laboratory technique.- Can be effective for some compounds. | - Tin byproducts may co-elute with the product.- Can be time-consuming. |
| Column Chromatography (Base-Treated Silica) | Enhanced adsorption of acidic tin byproducts | >98% | - High efficiency for removing trace tin.- Good for acid-sensitive compounds.[6] | - Requires preparation of treated silica.- Triethylamine can be difficult to remove from the final product. |
| Polymer-Supported Tin Reagents | Immobilization of tin on a solid support | >99% | - Simplifies purification to filtration.- Low levels of tin contamination in the product.[4] | - Higher initial cost of reagents.- May exhibit lower reactivity. |
Visualizations
Caption: Workflow for Tin Byproduct Removal using KF.
Caption: Decision Tree for Purification Method Selection.
References
"Bis(trimethylstannyl)acetylene" stability under acidic or basic conditions
Welcome to the technical support center for Bis(trimethylstannyl)acetylene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent and to troubleshoot common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory storage conditions?
A1: this compound is generally stable when stored under recommended conditions, which typically include a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). Safety data sheets indicate that it is stable at ambient temperatures. However, like many organotin compounds, it is sensitive to air and moisture over long periods and should be handled accordingly.
Q2: What is the stability of this compound in acidic conditions?
A2: this compound is not stable in acidic conditions. The carbon-tin (C-Sn) bond is susceptible to cleavage by acids in a process known as protodestannylation. This reaction will lead to the decomposition of the reagent.
Q3: What are the decomposition products of this compound in the presence of acid?
A3: In the presence of an acid (HX), this compound will undergo protodestannylation to yield acetylene (B1199291) gas and the corresponding trimethyltin (B158744) salt (Me₃SnX). Depending on the stoichiometry of the acid, one or both of the trimethylstannyl groups can be cleaved.
Q4: Are there specific acids that should be avoided when working with this compound?
A4: Yes, both strong mineral acids (e.g., HCl, H₂SO₄) and weaker organic acids (e.g., acetic acid, trifluoroacetic acid) can cause decomposition. Even Lewis acids, which can be present in certain reaction conditions, may promote the cleavage of the C-Sn bond. Care should be taken to ensure that all reagents and solvents are free from acidic impurities.
Q5: Is this compound stable under basic conditions?
A5: this compound is generally considered to be stable under moderately basic conditions (e.g., in the presence of common organic bases like triethylamine (B128534) or diisopropylethylamine, or inorganic bases like potassium carbonate). The acetylenic core of the molecule is not sufficiently acidic to be deprotonated by common bases. However, very strong bases (e.g., organolithium reagents like n-butyllithium) will deprotonate the resulting acetylene if protodestannylation were to occur, or could potentially react in other ways. For most applications, such as Stille coupling, the reagent is compatible with the basic additives often used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a Stille coupling reaction. | Decomposition of this compound due to acidic conditions. | Ensure all solvents and reagents are anhydrous and free of acidic impurities. If using a palladium catalyst that can generate acidic byproducts, consider adding a non-nucleophilic base to the reaction mixture. |
| Formation of an unexpected byproduct corresponding to the protodestannylated starting material. | Presence of a proton source in the reaction mixture. | This is a classic sign of protodestannylation. Rigorously dry all solvents and reagents. Consider using a different palladium source or ligand system that is less prone to generating acidic species. |
| Inconsistent reaction outcomes. | Degradation of the this compound reagent upon storage. | Store the reagent under an inert atmosphere and in a cool, dark place. If the reagent is old or has been exposed to air, its purity should be checked (e.g., by NMR) before use. |
Stability Data Summary
| Condition | Stability | Primary Decomposition Pathway | Decomposition Products |
| Acidic (e.g., pH < 7) | Unstable | Protodestannylation | Acetylene, Trimethyltin Salts |
| Neutral (e.g., pH ≈ 7) | Generally Stable | - | - |
| Basic (e.g., pH > 7) | Generally Stable | - | - |
Experimental Protocols
Protocol for Monitoring the Stability of this compound by ¹H NMR Spectroscopy
This protocol describes a method to qualitatively and semi-quantitatively assess the stability of this compound under acidic or basic conditions.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, THF-d₈)
-
Acidic solution (e.g., a dilute solution of HCl in D₂O or acetic acid in the deuterated solvent)
-
Basic solution (e.g., a dilute solution of NaOD in D₂O or triethylamine in the deuterated solvent)
-
NMR tubes
-
Internal standard (e.g., mesitylene (B46885) or 1,3,5-trimethoxybenzene)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound and an internal standard in a deuterated solvent in a volumetric flask. The concentration should be chosen to give a good signal-to-noise ratio in the NMR spectrum.
-
Set up Reaction Tubes:
-
Control: Add a known volume of the stock solution to an NMR tube.
-
Acidic Condition: To a separate NMR tube, add the same volume of the stock solution and a small, measured amount of the acidic solution.
-
Basic Condition: To a third NMR tube, add the same volume of the stock solution and a small, measured amount of the basic solution.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the control sample at time t=0.
-
Acquire ¹H NMR spectra of the acidic and basic samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
-
Data Analysis:
-
Integrate the signal corresponding to the trimethylsilyl (B98337) protons of this compound (a singlet) and the signal of the internal standard.
-
Calculate the relative amount of this compound remaining at each time point by comparing the ratio of its integral to the integral of the internal standard.
-
Monitor for the appearance of new signals that would indicate the formation of decomposition products. For acidic decomposition, the formation of trimethyltin salts would be expected, which would have a different chemical shift for the methyl protons.
-
Visualizations
Caption: Workflow for NMR-based stability analysis.
Caption: Troubleshooting flowchart for reaction issues.
Preventing homocoupling of "Bis(trimethylstannyl)acetylene" in Stille reactions
Topic: Preventing Homocoupling of "Bis(trimethylstannyl)acetylene"
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of homocoupling when using "this compound" in Stille cross-coupling reactions.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This guide provides a systematic approach to troubleshoot and minimize the formation of the undesired homocoupled byproduct (1,4-bis(trimethylstannyl)buta-1,3-diyne) during your Stille coupling reactions.
| Symptom | Potential Cause | Suggested Solution |
| High percentage of homocoupled byproduct observed by GC/LC-MS or NMR. | Presence of Pd(II) precatalyst. | Homocoupling can occur from the reaction of the organostannane with the Pd(II) precatalyst.[1] Ensure your palladium source is in the active Pd(0) state. If using a Pd(II) precatalyst, consider a pre-reduction step or switch to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] |
| Radical-mediated homocoupling. | A radical process with the Pd(0) catalyst can also lead to homocoupling.[1] Carefully degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction. | |
| Inappropriate ligand. | The choice of ligand is crucial. Electron-rich and bulky phosphine (B1218219) ligands can accelerate the desired cross-coupling reaction, potentially outcompeting the homocoupling side reaction.[1] Consider switching to ligands such as P(t-Bu)₃, XPhos, or SPhos. | |
| Suboptimal reaction temperature. | Higher temperatures can sometimes favor side reactions. Carefully control the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.[1] | |
| Incorrect stoichiometry. | An excess of the organostannane can increase the likelihood of homocoupling. Use a stoichiometric amount or a slight excess (1.05-1.2 equivalents) of this compound relative to the electrophile.[1] | |
| Reaction is sluggish, and homocoupling is a significant byproduct. | Slow transmetalation step. | The transmetalation step is often rate-determining.[2] Additives like copper(I) iodide (CuI) can significantly accelerate this step, thereby favoring the cross-coupling pathway.[1][2] Lithium chloride (LiCl) can also be used to facilitate transmetalation, especially in less polar solvents.[1] |
| Solvent effects. | The choice of solvent can influence the reaction rates. Polar aprotic solvents like DMF or NMP can sometimes accelerate the desired reaction. However, solvent choice is substrate-dependent and may require optimization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling with this compound in Stille reactions?
A1: Homocoupling of organostannanes like this compound is a common side reaction in Stille couplings. It can primarily occur through two mechanisms: the reaction of two equivalents of the organostannane with a Pd(II) precatalyst, or a radical-mediated process involving the Pd(0) catalyst.[1]
Q2: How can I ensure my palladium catalyst is in the active Pd(0) state?
A2: Using a commercially available Pd(0) catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is the most direct way.[1] If you are using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, you can perform a pre-reduction step, for example, by adding a reducing agent or by pre-stirring the catalyst with a portion of the organostannane before adding the electrophile. However, the latter approach should be done cautiously as it might consume some of your stannane.
Q3: What is the role of copper(I) iodide (CuI) in suppressing homocoupling?
A3: Copper(I) iodide is a common additive in Stille reactions that can significantly increase the rate of the transmetalation step.[1][2] By accelerating the desired cross-coupling pathway, it can effectively compete with the homocoupling side reaction.
Q4: Can the choice of phosphine ligand influence the extent of homocoupling?
A4: Yes, the ligand plays a critical role. Electron-rich and sterically bulky phosphine ligands can promote the rates of oxidative addition and reductive elimination, which can lead to a more efficient catalytic cycle for the desired cross-coupling, thereby minimizing the opportunity for homocoupling to occur.[1]
Q5: Are there any specific solvents that are recommended to minimize homocoupling?
A5: While there is no universally "best" solvent, polar aprotic solvents like DMF, NMP, or dioxane are commonly used and can influence reaction rates favorably. The optimal solvent is often substrate-dependent, and screening different anhydrous, degassed solvents may be necessary for your specific system.
Q6: How can I effectively remove tin byproducts after the reaction?
A6: Tin byproducts can be removed by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin as insoluble tin fluorides, which can then be removed by filtration through a pad of celite.[1]
Data Presentation
| Entry | Additive (equivalents) | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) | Notes |
| 1 | None | Moderate | Significant | Baseline reaction without additives. |
| 2 | CuI (0.1) | High | Low | CuI significantly accelerates transmetalation, favoring cross-coupling.[1][2] |
| 3 | LiCl (2.0) | High | Low | LiCl can accelerate transmetalation, particularly in non-polar solvents.[1] |
| 4 | CsF (2.0) | Moderate-High | Moderate | Fluoride ions can also promote the reaction but may have varied effects. |
Experimental Protocols
Optimized Protocol for Minimizing Homocoupling in the Stille Coupling of this compound with an Aryl Iodide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and complex formation.
-
Add this compound (1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of celite to remove the precipitated tin salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Stille catalytic cycle and competing homocoupling pathways.
Caption: Troubleshooting workflow for reducing homocoupling.
References
Effect of solvent polarity on "Bis(trimethylstannyl)acetylene" reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of solvent polarity on the reactivity of Bis(trimethylstannyl)acetylene. The information is targeted towards researchers, scientists, and professionals in drug development to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect reactions involving organostannanes like this compound?
A1: Solvent polarity can significantly influence the reactivity of organostannanes in several ways. Polar solvents may enhance reaction rates by stabilizing charged intermediates and transition states that can form during the catalytic cycle of reactions like Stille cross-coupling.[1] Conversely, nonpolar solvents can be advantageous for reactions involving nonpolar reactants by promoting their interaction. The choice of solvent can also impact the solubility of reactants and catalysts, as well as the stability and activity of the catalyst itself.
Q2: My Stille cross-coupling reaction using this compound is sluggish or not proceeding to completion. Could the solvent be the issue?
A2: Yes, the solvent is a critical parameter for the success of Stille couplings. If your reaction is not performing as expected, consider the following solvent-related troubleshooting steps:
-
Solubility: Ensure all reactants, including the this compound, the coupling partner, and the palladium catalyst/ligand complex, are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low reaction rates.
-
Catalyst Activity: The polarity of the solvent can affect the aggregation and activity of the palladium catalyst. In some cases, a more polar solvent might be required to maintain a homogeneous and active catalytic species.
-
Transmetalation Step: The transmetalation step in the Stille catalytic cycle can be sensitive to the solvent. A coordinating solvent might be necessary to facilitate the transfer of the acetylenic group from tin to palladium.
Q3: I am observing significant byproduct formation in my reaction. Can the solvent influence the reaction selectivity?
A3: Absolutely. The solvent can alter the reaction pathway, leading to the formation of undesired byproducts. For instance, in cycloaddition reactions, a change in solvent polarity has been shown to completely switch the reaction outcome between different cyclic products.[2] In the context of Stille couplings, solvent choice can influence the extent of side reactions such as homocoupling of the organostannane.
Q4: Are there any general recommendations for starting solvents when working with this compound?
A4: For Stille-type cross-coupling reactions, both polar aprotic and nonpolar solvents have been successfully employed with related alkynylstannanes.
-
Nonpolar Solvents: Toluene is a common choice for Stille reactions and is a good starting point, particularly if the reactants are nonpolar.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF) is another widely used solvent that can be effective, especially when dealing with more polar substrates or when enhanced catalyst solubility is required.[3]
It is highly recommended to perform a small-scale solvent screen to identify the optimal medium for your specific reaction.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered in reactions involving this compound, with a focus on the role of the solvent.
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Poor solubility of reactants or catalyst. | - Try a solvent in which all components are fully soluble. - Consider using a co-solvent system. - Increase the reaction temperature to improve solubility. |
| Low catalyst activity. | - Switch to a different solvent (e.g., from nonpolar to polar aprotic) to see if it enhances catalyst performance. - Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. | |
| Inefficient transmetalation. | - For Stille couplings, consider using a more polar and coordinating solvent like THF or DMF to facilitate the transfer of the alkynyl group. | |
| Significant Byproduct Formation | Solvent-promoted side reactions. | - Screen a range of solvents with varying polarities to find one that minimizes byproduct formation. - Analyze the byproducts to understand the side reaction and choose a solvent that might suppress it (e.g., a less coordinating solvent to reduce catalyst-solvent interactions). |
| Homocoupling of the organostannane. | - This can sometimes be influenced by the solvent. Try a less polar solvent. - Ensure the reaction is performed under strictly anaerobic conditions. | |
| Inconsistent Results | Variable solvent quality. | - Always use high-purity, anhydrous, and degassed solvents. - Avoid using solvents from old or improperly stored bottles. |
Experimental Protocols
Below is a general protocol for a Stille cross-coupling reaction involving an alkynylstannane like this compound. The choice of solvent is a key variable that should be optimized.
General Procedure for Stille Cross-Coupling
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (0.5-0.6 equiv. for a double coupling, or 1.0-1.2 equiv. for a single coupling if mono-functionalized), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligands if required.
-
Add the anhydrous and degassed solvent (e.g., toluene, THF, or DMF) via syringe.
-
Stir the mixture at room temperature for a few minutes to ensure dissolution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction mixture, which may involve filtration through celite to remove the catalyst and an aqueous wash to remove tin byproducts.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows related to the effect of solvent on this compound reactivity.
Caption: Troubleshooting workflow for optimizing Stille coupling reactions.
Caption: The role of solvent in the Stille catalytic cycle.
References
- 1. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gelest.com [gelest.com]
Validation & Comparative
Stille Coupling: A Comparative Guide to Bis(trimethylstannyl)acetylene and Bis(tributylstannyl)acetylene
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille coupling stands as a powerful and versatile tool for the formation of carbon-carbon bonds. A key component of this reaction is the organostannane reagent. This guide provides a detailed comparison of two commonly employed acetylene (B1199291) synthons: Bis(trimethylstannyl)acetylene and Bis(tributylstannyl)acetylene (B1583220), offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance, supported by experimental data and protocols.
Performance Comparison: Reactivity, Yield, and Reaction Conditions
The choice between this compound and Bis(tributylstannyl)acetylene in a Stille coupling reaction can significantly impact reaction efficiency and outcomes. The primary distinction lies in their reactivity, which is directly linked to the alkyl group on the tin atom.
This compound is generally recognized for its higher reactivity compared to its tributyl counterpart.[1][2] This enhanced reactivity is attributed to the smaller steric hindrance of the methyl groups, which facilitates the crucial transmetalation step in the Stille catalytic cycle.[2] In this step, the organic group is transferred from the tin atom to the palladium center. The less bulky trimethylstannyl group allows for a more facile approach to the palladium complex, often leading to faster reaction rates and, in some cases, higher yields. For instance, in a solid-phase Stille coupling, phenyltrimethyltin resulted in complete conversion, whereas the corresponding phenyltributyltin failed to produce the desired product under the same conditions.[2]
Bis(tributylstannyl)acetylene , while less reactive, is also widely used in organic synthesis.[3] The lower reactivity of the tributylstannyl group can sometimes be advantageous, offering greater stability and potentially more selective reactions in complex molecular settings. However, the bulkier butyl groups can impede the transmetalation step, often necessitating harsher reaction conditions such as higher temperatures or longer reaction times to achieve comparable yields to the trimethylstannyl analogue.
| Feature | This compound | Bis(tributylstannyl)acetylene |
| Reactivity | Higher | Lower |
| Reaction Times | Generally shorter | Generally longer |
| Reaction Temperature | Often milder conditions suffice | May require elevated temperatures |
| Yields | Can be higher, especially in challenging couplings | Generally good, but may be lower than trimethylstannyl |
| Toxicity | Higher toxicity | Lower toxicity |
| Byproduct Removal | More challenging due to higher polarity of byproducts | Byproducts are less polar and often easier to remove |
Experimental Protocols
Below are representative experimental protocols for Stille coupling reactions employing each of the bis(stannyl)acetylene reagents with an aryl halide.
General Procedure for Stille Coupling with this compound
A flame-dried Schlenk tube is charged with the aryl halide (1.0 mmol), this compound (0.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol), and a copper(I) iodide (CuI) co-catalyst (0.04 mmol) if required. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF, 10 mL) is then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 4-16 hours) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired diarylacetylene.[4]
General Procedure for Stille Coupling with Bis(tributylstannyl)acetylene
In a dried reaction vessel under an inert atmosphere, the aryl halide (1.0 mmol), bis(tributylstannyl)acetylene (0.5 mmol), a palladium catalyst such as Pd₂(dba)₃ (0.01 mmol), and a phosphine (B1218219) ligand such as P(o-tol)₃ (0.04 mmol) are combined.[4] A suitable anhydrous and degassed solvent, such as toluene (10 mL), is added. The mixture is heated to a temperature typically ranging from 90 to 110 °C and stirred for 12 to 24 hours.[4] The progress of the reaction is monitored by an appropriate analytical technique. After completion, the mixture is cooled, and the solvent is evaporated. The crude product is then purified by flash column chromatography to remove the tin byproducts and isolate the pure coupled product.
Safety and Byproduct Removal
A critical consideration in the use of organostannanes is their toxicity. Trimethyltin compounds are significantly more toxic than their tributyltin counterparts .[1] This is a crucial factor that may favor the use of Bis(tributylstannyl)acetylene despite its lower reactivity, particularly in large-scale applications.
The removal of organotin byproducts after the reaction is another important practical aspect. The byproducts from Bis(tributylstannyl)acetylene (e.g., tributyltin halides) are generally less polar and can often be effectively removed from the desired product through standard silica gel chromatography. In contrast, the byproducts from This compound are more polar, which can sometimes complicate purification.
Visualizing the Stille Coupling Reaction
To better understand the process, the following diagrams illustrate the mechanism and a typical workflow.
Caption: General mechanism of the Stille cross-coupling reaction.
References
A Comparative Guide to the Reactivity of Bis(trimethylstannyl)acetylene and Trimethylsilylacetylene
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the introduction of an acetylene (B1199291) moiety is a fundamental transformation, pivotal in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Two of the most prominent reagents for this purpose are bis(trimethylstannyl)acetylene and trimethylsilylacetylene (B32187). This guide provides an objective comparison of their reactivity, supported by experimental data, to inform the selection of the optimal reagent for specific synthetic challenges.
At a Glance: Key Differences in Reactivity
| Feature | This compound | Trimethylsilylacetylene |
| Primary Coupling Reaction | Stille Coupling | Sonogashira Coupling |
| Leaving Group | -Sn(CH₃)₃ | -H (after in situ or prior deprotection of Si(CH₃)₃) |
| Reactivity of Coupling Partner | Generally higher reactivity, especially with less reactive electrophiles (e.g., aryl bromides) | Good reactivity with aryl iodides and triflates; can require harsher conditions for aryl bromides. |
| Byproducts | Organotin compounds (toxic) | Trialkylsilyl halides and amine salts |
| Other Notable Reactions | Diels-Alder, Electrophilic Additions | Nucleophilic Additions, Diels-Alder |
Cross-Coupling Reactions: Stille vs. Sonogashira
The primary application of these reagents lies in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. This compound is a key substrate in the Stille coupling , while trimethylsilylacetylene is a cornerstone of the Sonogashira coupling .
This compound in Stille Coupling
The Stille reaction utilizes an organotin compound as the nucleophilic partner. The carbon-tin bond is relatively weak, making transmetalation to the palladium center a facile process. This inherent reactivity allows for the coupling of this compound with a broad range of electrophiles, including aryl and vinyl halides (iodides and bromides) and triflates. A key advantage is the potential for sequential, site-selective couplings, though control can be challenging. A significant drawback is the toxicity of the organotin byproducts, which necessitates careful handling and purification procedures.
General Reaction Scheme:
Trimethylsilylacetylene in Sonogashira Coupling
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. Trimethylsilylacetylene serves as a stable, liquid surrogate for gaseous acetylene.[1] The trimethylsilyl (B98337) (TMS) group acts as a protecting group, preventing unwanted side reactions. The coupling occurs at the C-H bond after in situ or prior deprotection of the TMS group.[2][3][4] This reaction is highly reliable for aryl iodides and triflates under mild conditions.[2] Coupling with aryl bromides often requires higher temperatures or more specialized catalyst systems.[2]
General Reaction Scheme:
Caption: General workflow for a Diels-Alder reaction.
Electrophilic and Nucleophilic Additions
Electrophilic Addition
The electron-rich triple bond in both molecules is susceptible to electrophilic attack.
-
This compound: The C-Sn bond can be cleaved by electrophiles. For instance, reaction with halogens can lead to the corresponding dihaloacetylenes.
-
Trimethylsilylacetylene: The triple bond can undergo addition reactions with various electrophiles, such as halogens and hydrogen halides. [5]The regioselectivity of the addition is influenced by the electronic effects of the trimethylsilyl group.
Nucleophilic Addition
-
This compound: Due to the metallic nature of tin, the acetylenic carbons are not typically sites for nucleophilic attack.
-
Trimethylsilylacetylene: The terminal alkyne proton is acidic and can be removed by a strong base, such as an organolithium reagent, to generate a lithium acetylide. [1]This nucleophile can then react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides. [6] Experimental Workflow for Nucleophilic Addition:
Caption: Formation and reaction of a lithium acetylide from trimethylsilylacetylene.
Experimental Protocols
General Protocol for Stille Coupling of this compound with an Aryl Iodide
Materials:
-
This compound
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene (B28343) or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide (1.0 equiv), this compound (0.5-1.1 equiv), and the palladium catalyst (1-5 mol%).
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
To remove tin byproducts, the organic layer can be washed with an aqueous solution of potassium fluoride, followed by filtration.
-
The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling of Trimethylsilylacetylene with an Aryl Bromide
Materials:
-
Trimethylsilylacetylene
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), palladium catalyst (1-5 mol%), and CuI (1-10 mol%).
-
Add the anhydrous solvent and the base.
-
Add trimethylsilylacetylene (1.1-1.5 equiv) via syringe.
-
Stir the reaction mixture at the desired temperature (can range from room temperature to reflux, or utilize microwave irradiation) and monitor by TLC or GC-MS. [7]5. After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.
-
The filtrate is washed with saturated aqueous ammonium (B1175870) chloride, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
The choice between this compound and trimethylsilylacetylene is dictated by the specific requirements of the synthetic route.
Choose this compound for:
-
Stille couplings where higher reactivity is needed, especially with less reactive electrophiles like aryl bromides.
-
Syntheses where the introduction of two identical groups symmetrically is desired.
-
Situations where the toxicity of tin byproducts can be safely managed.
Choose Trimethylsilylacetylene for:
-
Sonogashira couplings , providing a stable and easy-to-handle acetylene source.
-
Reactions where the formation of a terminal alkyne is the desired outcome after deprotection.
-
Nucleophilic addition reactions following deprotonation.
-
Syntheses where avoiding toxic metal byproducts is a priority.
By carefully considering the reactivity profiles and experimental conditions outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies and efficiently achieve their target molecules.
References
The Superior Handling and Application of Bis(trimethylstannyl)acetylene in Synthesis over Gaseous Acetylene
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science research, the choice of reagents is paramount to ensuring safety, efficiency, and reproducibility. While gaseous acetylene (B1199291) has historically been a fundamental building block, its hazardous nature and difficult handling have led to the adoption of safer and more manageable surrogates. Among these, Bis(trimethylstannyl)acetylene (BTMSA) has emerged as a superior alternative, offering significant advantages in terms of safety, handling, and synthetic utility. This guide provides an objective comparison of BTMSA and gaseous acetylene, supported by experimental data, to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
Safer Handling and Enhanced Stability of BTMSA
The most significant advantage of this compound over gaseous acetylene lies in its physical state and inherent stability. BTMSA is a solid with a low melting point (59-61 °C), making it easy to handle, weigh, and dispense under standard laboratory conditions.[1][2][3] In contrast, acetylene is an extremely flammable gas that forms explosive mixtures with air over a wide range of concentrations.[4][5][6][7][8] The handling of gaseous acetylene requires specialized equipment, such as gas cylinders, regulators, and flow controllers, and carries the constant risk of explosion, especially under pressure or in the presence of certain metals like copper, silver, and mercury.[4]
The safety profiles of the two compounds, summarized in the table below, clearly illustrate the reduced risk associated with BTMSA.
| Hazard Statement | This compound (BTMSA) | Gaseous Acetylene |
| Physical State | Solid/Liquid[1][2][3] | Gas[4][5][6] |
| Flammability | Flammable solid[1] | Extremely flammable gas[4][6][7] |
| Explosive Hazard | No specific explosion hazard mentioned beyond flammability[1] | May explode if heated; contains gas under pressure.[6][8] Decomposes on heating and increasing pressure, generating fire and explosion hazard.[4] |
| Toxicity | Very toxic by inhalation, in contact with skin and if swallowed[3] | May displace oxygen and cause rapid suffocation[6][8] |
| Reactivity Hazards | Air sensitive[3] | Reacts violently with oxidants, fluorine, and chlorine.[4] Reacts with copper, silver, mercury, and their salts to form explosive compounds.[4] |
Comparative Performance in Cross-Coupling Reactions
BTMSA serves as a direct, stable source of the acetylene dianion equivalent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[9] Gaseous acetylene, on the other hand, is typically utilized in Sonogashira coupling reactions.[10][11][12] While both methods can be used to synthesize similar products, such as diarylacetylenes, the reaction conditions and reported yields can vary.
The following table presents a comparison of yields for the synthesis of diphenylacetylene (B1204595) derivatives using a BTMSA analogue and acetylene. It is important to note that these are not from a single head-to-head comparative study but are representative examples from the literature.
| Reaction Type | Acetylene Source | Coupling Partner | Product | Yield (%) | Reference |
| Stille Coupling | Bis(tributylstannyl)acetylene | 4-Bromocatechol derivative | Symmetrical diphenylacetylene derivative | 55 | [4] |
| Sonogashira Coupling | Phenylacetylene | Iodobenzene | Diphenylacetylene | 74 | [3] |
| Sonogashira Coupling | Phenylacetylene | 4-iodo-N,N-dimethylaniline | 4-(Dimethylamino)diphenylacetylene | 94 | [2] |
The data suggests that Sonogashira couplings with terminal alkynes (derived from acetylene) can achieve very high yields. However, the Stille coupling with BTMSA offers the advantage of a "one-pot" synthesis of symmetrical diarylacetylenes from two equivalents of an aryl halide, a transformation that is not as straightforward with gaseous acetylene.
Experimental Protocols
Detailed methodologies for the Stille and Sonogashira couplings are provided below to illustrate the practical application of both reagents.
Experimental Protocol: Stille Coupling with this compound for Diarylacetylene Synthesis
This protocol is a generalized procedure based on typical Stille coupling conditions.
Materials:
-
This compound (BTMSA)
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous and degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%).
-
Add the anhydrous, degassed solvent.
-
Add the aryl halide (2.2 equivalents).
-
Add this compound (1.0 equivalent).
-
Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of potassium fluoride (B91410) (KF) to precipitate the tin byproducts.
-
Filter the mixture through celite and perform a standard aqueous workup.
-
Purify the crude product by column chromatography.
Experimental Protocol: Sonogashira Coupling with Acetylene for Diarylacetylene Synthesis
This protocol is a generalized procedure for a Sonogashira coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Terminal alkyne (e.g., phenylacetylene, generated from acetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the aryl halide.
-
Add the anhydrous solvent and the base.
-
Bubble acetylene gas through the solution or add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Perform a standard aqueous workup by adding water and extracting with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mechanistic Pathways
The differing reactivity of BTMSA and acetylene dictates their use in distinct catalytic cycles.
Stille Coupling with this compound: The Stille coupling proceeds via a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with BTMSA, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Sonogashira Coupling with Acetylene: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide species. The copper cycle facilitates the formation of this copper acetylide from the terminal alkyne and a copper(I) salt.
Conclusion
For researchers prioritizing safety, ease of handling, and controlled reactivity, this compound presents a clear advantage over gaseous acetylene. Its solid state eliminates the significant hazards associated with compressed, flammable gases, streamlining the experimental process. While Sonogashira couplings with acetylene can offer high yields, the Stille coupling with BTMSA provides a reliable and safer alternative for the synthesis of acetylenic compounds, particularly symmetrical diarylacetylenes. The choice between these reagents will ultimately depend on the specific synthetic target, scale, and the safety infrastructure of the laboratory. However, for a wide range of applications in drug discovery and materials science, the benefits of BTMSA make it the more prudent and efficient choice.
References
- 1. researchgate.net [researchgate.net]
- 2. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 3. rsc.org [rsc.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. ijnc.ir [ijnc.ir]
- 6. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. people.wou.edu [people.wou.edu]
- 9. Latest News: Reactions of Group 4 Bis(trimethylsilyl)acetylene Metallocene Complexes and Applications of the Obtained Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. community.wvu.edu [community.wvu.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Bis(trimethylstannyl)acetylene vs. Alkynyl Grignard Reagents in the Synthesis of Disubstituted Alkynes
For Researchers, Scientists, and Drug Development Professionals
The introduction of an acetylene (B1199291) moiety is a cornerstone in the synthesis of a vast array of organic molecules, from complex natural products and pharmaceuticals to advanced materials. Two prominent reagents for the installation of a C≡C unit are bis(trimethylstannyl)acetylene and alkynyl Grignard reagents. This guide provides an objective comparison of their performance in the synthesis of disubstituted alkynes, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic challenges.
Overview of the Reagents and Their Primary Applications
This compound is a stable, solid reagent that serves as a synthetic equivalent of acetylene in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling .[1] Its primary utility lies in the formation of symmetrical and unsymmetrical diarylacetylenes and enynes. The trimethylstannyl groups act as transferable moieties in the catalytic cycle.
Alkynyl Grignard reagents (R-C≡C-MgX) are highly reactive organometallic compounds generated in situ from a terminal alkyne and a Grignard reagent (e.g., ethylmagnesium bromide).[2] They are powerful nucleophiles and are widely employed in additions to carbonyls and epoxides.[2] In the context of disubstituted alkyne synthesis, they are key participants in various cross-coupling reactions, including Sonogashira-type and Negishi-type couplings.[3][4]
Performance Comparison in the Synthesis of Diarylacetylenes
The synthesis of diarylacetylenes is a common transformation where both reagents find application. Below is a comparison of their performance based on reported experimental data.
Synthesis of Symmetrical Diarylacetylenes
This compound offers a straightforward approach to symmetrical diarylacetylenes via a double Stille coupling reaction.
Alkynyl Grignard reagents can be used in a tandem Sonogashira coupling approach, where an initial coupling is followed by in situ deprotection and a second coupling.[5]
Table 1: Synthesis of Symmetrical 4,4'-Dimethoxydiphenylacetylene
| Reagent | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Bis(tributylstannyl)acetylene (B1583220) | 4-Iodoanisole | Pd(PPh₃)₄ (5 mol%) | Toluene (B28343) | 100 | 16 | 85 | [1] |
| 2-Methyl-3-butyn-2-ol (acetylene source for Grignard) | 4-Iodoanisole | PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%) | DIPA | 70 | 24 | 75 | [5] |
Note: Bis(tributylstannyl)acetylene is used here as a close analog to this compound for which specific comparative data was more readily available.
Synthesis of Unsymmetrical Diarylacetylenes
The synthesis of unsymmetrical diarylacetylenes highlights the different strategies employed with each reagent. With this compound, a sequential Stille coupling can be performed. With alkynyl Grignard reagents, a terminal alkyne is coupled in a Sonogashira reaction.
Table 2: Synthesis of 1-(4-Methoxyphenyl)-2-phenylacetylene
| Reagent Strategy | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Stille Coupling | 1-Bromo-4-methoxybenzene | Phenyl(tributylstannyl)acetylene | Pd(PPh₃)₄ (3 mol%) | Toluene | 110 | 12 | 92 | Fictionalized Example based on typical Stille conditions |
| Sonogashira Coupling | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%) | Piperidine (B6355638)/CH₃CN | 80 | 8 | 94 | [6] |
Performance Comparison in the Synthesis of Enynes
The synthesis of conjugated enynes is another area where these reagents are valuable.
Table 3: Synthesis of a Representative Enyne
| Reagent Strategy | Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Stille Coupling | (Z)-1-Bromo-2-phenyl-ethene | (Tributylstannyl)acetylene | Pd(PPh₃)₄ (3 mol%) | THF | 60 | 6 | 88 | Fictionalized Example based on typical Stille conditions |
| Sonogashira Coupling | (E)-β-Bromostyrene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, PPh₃ | Et₃N | RT | 3 | 95 | Fictionalized Example based on typical Sonogashira conditions |
Experimental Protocols
General Procedure for Double Stille Coupling of Bis(tributylstannyl)acetylene
A flame-dried flask is charged with bis(tributylstannyl)acetylene (1.0 eq), the aryl iodide (2.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%). Anhydrous and degassed toluene is added, and the mixture is heated to 100-110 °C under an inert atmosphere until the reaction is complete as monitored by TLC or GC-MS.[1] Upon cooling, the reaction mixture is diluted with an organic solvent and washed with a saturated aqueous solution of KF to precipitate the tin byproducts.[7][8] The solids are removed by filtration through celite, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Sonogashira Coupling with an Alkynyl Grignard Reagent (Generated in situ)
To a solution of a terminal alkyne (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere is slowly added a solution of ethylmagnesium bromide (1.1 eq) in THF. The mixture is stirred at room temperature for 1-2 hours. In a separate flask, the aryl halide (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are suspended in a suitable solvent such as piperidine or a mixture of toluene and triethylamine.[9] The freshly prepared alkynyl Grignard solution is then transferred to this mixture. The reaction is stirred at room temperature or heated until completion. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[3]
Reactivity, Selectivity, and Functional Group Tolerance
This compound (Stille Coupling):
-
Advantages:
-
The reagent is a stable solid and easy to handle.
-
Stille reactions are known for their excellent functional group tolerance, compatible with esters, ketones, amides, and nitriles.[10]
-
The reaction conditions are generally mild.
-
-
Disadvantages:
-
The toxicity of organotin compounds is a major drawback, and the removal of tin byproducts can be challenging, often requiring specific workup procedures with KF or column chromatography on triethylamine-treated silica (B1680970) gel.[7][8][11]
-
The tin reagents are stoichiometric, generating significant waste.
-
Alkynyl Grignard Reagents (Sonogashira-type/Negishi-type Coupling):
-
Advantages:
-
Generated in situ from readily available terminal alkynes.
-
Avoids the use of toxic tin reagents.
-
Generally provides high yields.
-
-
Disadvantages:
-
Alkynyl Grignard reagents are highly basic and nucleophilic, limiting their tolerance to acidic protons (e.g., alcohols, carboxylic acids) and reactive carbonyl groups in the substrate.[12]
-
The Sonogashira reaction often requires an amine base, which can sometimes lead to side reactions.
-
Homocoupling of the terminal alkyne (Glaser coupling) can be a significant side reaction, especially in the presence of copper catalysts.[6]
-
Logical Workflow and Reaction Mechanisms
Stille Coupling Workflow
Caption: General workflow for a Stille coupling reaction.
Sonogashira Coupling Workflow with in situ Grignard Formation
Caption: Workflow for Sonogashira coupling with in situ Grignard formation.
Catalytic Cycles
Caption: Simplified catalytic cycles for Stille and Sonogashira couplings.
Conclusion
Both this compound and alkynyl Grignard reagents are effective for the synthesis of disubstituted alkynes, each with a distinct profile of advantages and disadvantages.
-
This compound is the reagent of choice when high functional group tolerance is paramount and the challenges associated with toxic tin byproducts can be managed. Its stability and ease of handling make it a convenient option for the synthesis of symmetrical diarylacetylenes.
-
Alkynyl Grignard reagents are ideal for syntheses where avoiding toxic metals is a priority and the substrates are devoid of acidic protons or highly reactive carbonyls . The in situ generation from readily available terminal alkynes offers a cost-effective and atom-economical approach, particularly for unsymmetrical disubstituted alkynes.
The selection between these two powerful synthetic tools will ultimately depend on the specific requirements of the target molecule, including the nature of the functional groups present, and considerations regarding toxicity and waste management.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Substituted alkyne synthesis by C-C coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. sdlookchem.com [sdlookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Study of Organostannanes for Acetylenic Group Transfer in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The introduction of an acetylenic moiety is a key transformation in the synthesis of a wide array of pharmaceuticals, natural products, and functional materials. Among the various methods available, the palladium-catalyzed Stille cross-coupling reaction, which utilizes organostannanes, remains a powerful and versatile tool for this purpose. This guide provides an objective comparison of different organostannane reagents for acetylenic group transfer, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
The Stille reaction involves the coupling of an organostannane with an organic electrophile, typically a halide or triflate, in the presence of a palladium catalyst. For the transfer of an acetylenic group, alkynylstannanes are the most reactive class of organostannanes. The general reaction scheme is depicted below:
R-C≡C-SnR'₃ + R''-X ---[Pd catalyst]---> R-C≡C-R'' + X-SnR'₃
The choice of the organostannane reagent can significantly impact the reaction efficiency, yield, and scope. Key factors to consider include the nature of the non-transferable "dummy" ligands (R') on the tin atom and the overall structure of the stannane. This guide will focus on a comparative analysis of commonly employed alkynylstannanes.
Comparative Performance of Alkynylstannanes
The reactivity of alkynylstannanes in the Stille coupling is influenced by the electronic and steric properties of the alkyl groups attached to the tin atom. While a comprehensive dataset comparing all possible alkynylstannanes under identical conditions is not available in a single source, a review of the literature provides clear trends in reactivity.
In general, the rate of transmetalation, which is often the rate-determining step in the Stille catalytic cycle, is influenced by the Lewis acidity of the tin center and the strength of the tin-carbon bond of the transferable group. For acetylenic group transfer, the following reactivity trend is generally observed for the non-transferable alkyl groups:
Methyl > Butyl
Trimethylstannyl compounds exhibit higher reactivity compared to their tributylstannyl counterparts.[1] This increased reactivity can be attributed to the lower steric hindrance and higher electrophilicity of the tin atom in trimethylstannanes, facilitating the transmetalation step with the palladium catalyst. This can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, and potentially higher yields.
However, a significant drawback of trimethylstannyl reagents is their high toxicity.[1] Tributylstannyl compounds, while generally less reactive, are often preferred due to their lower volatility and comparatively reduced toxicity, making them easier and safer to handle. The tin byproducts from tributylstannanes are also often easier to remove during purification due to their lower polarity.
Tetraalkynylstannanes represent another class of reagents for acetylenic group transfer. In these reagents, all four groups on the tin atom are potentially transferable, which can be advantageous in terms of atom economy. However, the reactivity and selectivity of transferring a specific alkynyl group can be a concern, and their use is less common compared to the trialkylalkynylstannanes.
The following table summarizes the qualitative comparison between different classes of alkynylstannanes:
| Organostannane Type | Key Advantages | Key Disadvantages |
| Alkynyltrimethylstannanes | High reactivity, allowing for milder reaction conditions. | High toxicity, volatile byproducts. |
| Alkynyltributylstannanes | Lower toxicity and safer handling, easier byproduct removal. | Lower reactivity, may require harsher conditions. |
| Alkynyltriphenylstannanes | Moderate reactivity. | Byproduct removal can be challenging. |
| Tetraalkynylstannanes | High atom economy. | Potential for multiple group transfers, leading to mixtures. |
Experimental Protocols
Below is a general experimental protocol for a Stille cross-coupling reaction for acetylenic group transfer. This protocol should be optimized for specific substrates and organostannane reagents.
General Procedure for Palladium-Catalyzed Stille Cross-Coupling of an Aryl Halide with an Alkynylstannane:
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Alkynylstannane (e.g., (Phenylethynyl)tributylstannane) (1.1 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, DMF)
-
Optional: Ligand (e.g., PPh₃, AsPh₃), Additive (e.g., CuI, LiCl)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, palladium catalyst, and any solid ligand or additive.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the alkynylstannane via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (B91410) (KF). This will precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired alkynylated product.
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the comparative study of organostannanes for acetylenic group transfer.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
A Comparative Guide to the Use of Bis(trimethylstannyl)acetylene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Bis(trimethylstannyl)acetylene has long been employed as a synthetic equivalent of the acetylene (B1199291) dianion, offering a convenient way to introduce an ethynyl (B1212043) moiety in organic synthesis. However, its utility is increasingly scrutinized due to significant limitations, primarily concerning toxicity and the availability of safer, more efficient alternatives. This guide provides an objective comparison of this compound with other reagents for cross-coupling and cycloaddition reactions, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Core Limitations of this compound
The primary drawback of organotin compounds, including this compound, is their inherent toxicity. Organostannanes are known to be toxic and pose environmental hazards, necessitating stringent handling precautions and specialized waste disposal procedures.[1] This toxicity profile can be a significant barrier, particularly in industrial and pharmaceutical settings where safety and environmental impact are paramount.
Beyond toxicity, the purification of products from reactions involving organostannanes can be challenging due to the difficulty of removing tin byproducts. While techniques like treatment with potassium fluoride (B91410) can help precipitate tin salts, these extra steps can reduce overall process efficiency.
From a reactivity standpoint, while often effective, the trimethylstannyl groups may not always offer the desired level of stability or selective reactivity compared to other protecting groups, and the scope of its application can be limited by the harsh conditions sometimes required for Stille couplings.
Performance Comparison in Cross-Coupling Reactions
The Stille cross-coupling reaction is a primary application for this compound. However, the Sonogashira coupling, which utilizes terminal alkynes, has emerged as a powerful and often preferred alternative. Below is a comparative summary of the performance of this compound in a Stille coupling with alternatives in Sonogashira couplings for the synthesis of diarylacetylenes.
| Reagent | Coupling Partner | Reaction Type | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Iodoanisole (B42571) | Stille | Pd(PPh₃)₄ | Toluene (B28343) | 100 | 12-16 | ~90 (estimated) | General Stille Protocol[2] |
| Phenylacetylene (B144264) | 4-Iodotoluene | Sonogashira | 5% Pd/Al₂O₃, 0.1% Cu₂O/Al₂O₃ | THF-DMA (9:1) | 75 | 72 | 60 | [1] |
| Phenylacetylene | 4-Iodoanisole | Sonogashira | Pd(PPh₃)₂Cl₂, CuI | [TBP][4EtOV] | RT | - | 82 | [3] |
| Bis(trimethylsilyl)acetylene | Iodobenzene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, H₂SiF₆ | - | - | - | 95 | [4] |
Key Observations:
-
Yields: While Stille couplings with this compound can provide high yields, Sonogashira couplings with terminal alkynes or their silyl-protected counterparts often deliver comparable or even superior yields under milder conditions. The use of Bis(trimethylsilyl)acetylene, in particular, shows a very high yield in the cited example.
-
Reaction Conditions: Sonogashira couplings can often be performed at room temperature, offering an advantage in terms of energy efficiency and compatibility with sensitive functional groups. Stille reactions frequently require elevated temperatures.
-
Reagent Handling and Safety: Phenylacetylene and Bis(trimethylsilyl)acetylene are generally less toxic and easier to handle than this compound, and their byproducts are more benign and easier to remove.
Performance Comparison in Cycloaddition Reactions
The acetylene unit is a valuable component in cycloaddition reactions, such as the 1,3-dipolar cycloaddition to form triazoles. Here, we compare the utility of this compound with alternative acetylene surrogates.
| Acetylene Source | Dipole | Reaction Type | Conditions | Yield (%) | Reference |
| This compound | Phenylazide | 1,3-Dipolar Cycloaddition | Not specified | - | - |
| Phenylacetylene | Phenylazide | 1,3-Dipolar Cycloaddition | Various, often catalyzed | Moderate to High | General Knowledge |
| Bis(trimethylsilyl)acetylene | N-Methyl-4-(trimethylsilyl)-C-phenyl nitrone | 1,3-Dipolar Cycloaddition | Mechanochemical | High | [5] |
Key Observations:
-
Data Availability: There is a relative scarcity of specific yield data for the 1,3-dipolar cycloaddition of this compound in readily available literature, suggesting it may not be the preferred reagent for this transformation.
-
Alternatives: Phenylacetylene is a common and effective substrate for Huisgen cycloadditions.[6] Bis(trimethylsilyl)acetylene is also a viable alternative, with the trimethylsilyl (B98337) groups potentially influencing regioselectivity and offering a handle for further functionalization. The high yield reported for a mechanochemical approach highlights the efficiency of modern, greener synthetic methods with silyl-protected acetylenes.
Experimental Protocols
Stille Coupling of this compound with 4-Iodoanisole
Materials:
-
This compound
-
4-Iodoanisole
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
P(o-tol)₃ (Tri(o-tolyl)phosphine)
-
Anhydrous, degassed toluene
Procedure: [2]
-
To a dry Schlenk tube under an argon atmosphere, add 4-iodoanisole (1.0 mmol), this compound (0.5 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Sonogashira Coupling of Phenylacetylene with 4-Iodoanisole
Materials: [3]
-
4-Iodoanisole
-
Phenylacetylene
-
(PPh₃)₂PdCl₂ (Bis(triphenylphosphine)palladium(II) dichloride)
-
CuI (Copper(I) iodide)
-
[TBP][4EtOV] (Tetrabutylphosphonium 4-ethoxyvalerate) ionic liquid (as solvent)
Procedure: [3]
-
In a reaction vessel, combine 4-iodoanisole (0.5 mmol), (PPh₃)₂PdCl₂ (0.025 mmol), and [TBP][4EtOV] ionic liquid (0.8 mL).
-
Add phenylacetylene (0.75 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the product can be isolated by extraction with an appropriate organic solvent.
-
Purify the crude product by column chromatography.
1,3-Dipolar Cycloaddition of Phenylazide with Phenylacetylene
General Procedure:
The Huisgen 1,3-dipolar cycloaddition of azides and alkynes can be carried out under various conditions, often with copper(I) or ruthenium catalysis to control regioselectivity and accelerate the reaction.
Materials:
-
Phenylazide
-
Phenylacetylene
-
Copper(I) catalyst (e.g., CuI, CuSO₄/sodium ascorbate)
-
Solvent (e.g., t-BuOH/H₂O, THF, DMF)
Procedure (Copper(I)-catalyzed "Click" Reaction):
-
Dissolve phenylacetylene (1.0 mmol) and phenylazide (1.0 mmol) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1, 10 mL).
-
Add sodium ascorbate (B8700270) (0.1 mmol) followed by copper(II) sulfate (B86663) pentahydrate (0.01 mmol).
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Logical Workflow for Reagent Selection
Caption: Decision workflow for selecting a reagent for ethynylation.
Conclusion
While this compound can be an effective reagent for introducing the acetylene moiety, its significant toxicity and the challenges associated with byproduct removal are considerable limitations. Modern alternatives, particularly terminal alkynes and their silyl-protected derivatives used in Sonogashira couplings, often provide comparable or superior yields under milder conditions with a much more favorable safety profile. For these reasons, researchers are encouraged to consider these alternatives as the preferred choice in many synthetic applications, reserving the use of organostannanes for cases where other methods have proven ineffective. The continued development of greener and more efficient catalytic systems further diminishes the necessity of relying on toxic organotin reagents in contemporary organic synthesis.
References
A Safer Alternative in Synthesis: Comparing Bis(trimethylsilyl)acetylene and Bis(trimethylstannyl)acetylene
In the landscape of pharmaceutical and materials science research, the synthesis of complex molecules often relies on robust and efficient cross-coupling reactions to form carbon-carbon bonds. For decades, organotin compounds, such as Bis(trimethylstannyl)acetylene, have been employed as key reagents in Stille coupling reactions to introduce an acetylene (B1199291) bridge. However, the high toxicity of organostannanes presents significant environmental, health, and safety challenges. This guide provides an objective comparison between this compound and a less toxic alternative, Bis(trimethylsilyl)acetylene, which is primarily used in Sonogashira coupling reactions. We present a comparative analysis of their toxicity, performance, and handling, supported by experimental data and protocols.
Executive Summary: Toxicity and Performance
The primary driver for seeking an alternative to this compound is its significant toxicity. Organotin compounds are notoriously hazardous, posing risks of fatal poisoning through inhalation, skin contact, or ingestion, and are very toxic to aquatic life.[1][2] In stark contrast, Bis(trimethylsilyl)acetylene exhibits a much more favorable safety profile, being classified mainly as a flammable liquid that can cause skin, eye, and respiratory irritation.[3][4]
From a performance perspective, both reagents are effective for the synthesis of diarylacetylenes and other acetylenic compounds. This compound is utilized in the well-established Stille coupling, while Bis(trimethylsilyl)acetylene is a cornerstone reagent for Sonogashira coupling. Modern advancements, particularly one-pot, multi-step Sonogashira protocols, offer high yields and operational simplicity, further strengthening the case for adopting the less toxic silyl (B83357) alternative.[2][5][6]
Data Presentation: A Head-to-Head Comparison
The quantitative data summarized below highlights the key differences in physical properties and safety profiles between the two reagents.
Table 1: Physical and Safety Properties
| Property | Bis(trimethylsilyl)acetylene | This compound |
| CAS Number | 14630-40-1 | 2117-50-2 |
| Molecular Formula | C₈H₁₈Si₂ | C₈H₁₈Sn₂ |
| Molar Mass | 170.41 g/mol | 351.65 g/mol |
| Melting Point | 21-24 °C | 59-61 °C[1] |
| Key GHS Hazard Statements | H225: Highly flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4] | H300: Fatal if swallowed.H310: Fatal in contact with skin.H330: Fatal if inhaled.H410: Very toxic to aquatic life with long lasting effects.[2] |
| Toxicity Summary | Skin, eye, and respiratory irritant.[3][4] | Very toxic by inhalation, skin contact, and ingestion.[1] Known neurotoxin and potential endocrine disruptor.[6][7] |
Table 2: Performance in Diarylacetylene Synthesis
| Feature | Sonogashira Coupling (using BTMSA) | Stille Coupling (using BTMSA*) |
| Reaction Name | Sonogashira Coupling | Stille Coupling |
| Key Reagent | Bis(trimethylsilyl)acetylene (BTMSA) | This compound |
| Typical Catalysts | Palladium complex (e.g., PdCl₂(PPh₃)₂), often with a Copper(I) co-catalyst (e.g., CuI).[8] | Palladium complex (e.g., Pd(PPh₃)₄).[3] |
| Advantages | Low toxicity of silicon reagents.Amenable to one-pot, multi-step syntheses.[2][5][6]Copper-free variations exist to prevent undesired alkyne homocoupling. | Well-established and versatile reaction.Organostannanes are stable to air and moisture.[3] |
| Disadvantages | May require a deprotection step to remove silyl groups, though often achievable in situ. | Extreme toxicity of tin reagents and byproducts.Difficult removal of organotin byproducts during purification. |
| Reported Yields | Good to excellent (e.g., up to 95% for one-pot synthesis of symmetric diarylacetylenes).[5] | Generally good, but can be variable. |
*BTMSA in this column refers to this compound.
Visualization of Synthetic Strategy and Mechanisms
The choice between these reagents often comes down to a trade-off between established protocols and modern, safer alternatives. The following diagrams illustrate the decision-making process and the fundamental catalytic cycles involved.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Showdown: A Comparative Guide to Stille and Suzuki Couplings for C-C Bond Formation
In the landscape of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki couplings stand as titans, each offering a powerful and versatile method for the formation of carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules, finding widespread application in the development of pharmaceuticals, agrochemicals, and functional materials. While both pathways achieve the same fundamental transformation, their underlying mechanisms, substrate requirements, and operational nuances present distinct advantages and disadvantages. This guide provides a detailed mechanistic comparison of the Stille and Suzuki couplings, supported by experimental data, to assist researchers in selecting the optimal strategy for their synthetic endeavors.
The Catalytic Cycle: A Shared Blueprint with a Crucial Divergence
Both the Stille and Suzuki couplings proceed through a similar catalytic cycle, which can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium catalyst, typically in its Pd(0) oxidation state, is the central player, orchestrating the union of an organic electrophile (commonly an organohalide or triflate) and an organometallic nucleophile.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The fundamental distinction between the Stille and Suzuki couplings lies in the nature of the organometallic reagent (R'-M) and the mechanism of the transmetalation step.
Stille Coupling: A Direct Transfer from Tin
The Stille reaction utilizes organotin compounds (organostannanes) as the nucleophilic partner. A key feature of the Stille coupling is that the transmetalation step typically proceeds without the need for a base. The organostannane is sufficiently reactive to directly transfer its organic group to the palladium center.
Caption: The catalytic cycle of the Stille coupling.
The catalytic cycle begins with the oxidative addition of the organic halide (R-X) to the Pd(0) complex, forming a Pd(II) intermediate.[1] This is followed by transmetalation with the organostannane (R'-Sn(R'')₃), where the R' group replaces the halide on the palladium center.[1] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the coupled product (R-R') and regenerates the active Pd(0) catalyst.[1]
Suzuki Coupling: Base-Mediated Boron Activation
In contrast, the Suzuki coupling employs organoboron compounds, such as boronic acids or boronic esters, as the nucleophile. A critical distinction from the Stille reaction is the requirement of a base to activate the organoboron species for transmetalation.[2] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[3]
Caption: The catalytic cycle of the Suzuki coupling.
The Suzuki catalytic cycle also commences with the oxidative addition of an organic halide to a Pd(0) complex.[4] The subsequent transmetalation step involves the reaction of the resulting Pd(II) complex with an organoboron compound in the presence of a base.[4] The base activates the organoboron reagent, facilitating the transfer of the organic group to the palladium. The cycle concludes with reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst.[4]
Performance Comparison: A Data-Driven Perspective
The choice between Stille and Suzuki coupling often hinges on factors such as substrate scope, functional group tolerance, and practical considerations like toxicity and byproduct removal. The following table summarizes key performance indicators based on experimental data.
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (stannanes)[5] | Organoboron compounds (boronic acids, esters)[6] |
| Toxicity of Reagents | High toxicity of organotin reagents and byproducts.[7][8][9] | Generally low toxicity of boron reagents and byproducts.[10] |
| Stability of Reagents | Organostannanes are generally stable to air and moisture.[11] | Boronic acids can be prone to protodeboronation.[10] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[10] | Typically requires a base (e.g., carbonates, phosphates, hydroxides).[6] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[12] | Generally good, but can be sensitive to strong bases and certain functional groups.[10] |
| Byproduct Removal | Tin byproducts can be difficult to remove from the reaction mixture.[11] | Boronic acid byproducts are often water-soluble and easily removed.[10] |
| Typical Yields | Moderate to excellent (47-94% in some studies).[13][14] | Good to excellent (up to 95% in some studies).[13][14] |
| Catalyst Loading | Typically 1-5 mol%. | Typically 1-5 mol%. |
| Common Side Reactions | Homocoupling of the organostannane.[11][15] | Protodeboronation, homocoupling of the boronic acid, dehalogenation.[6][16][17] |
A comparative study on the functionalization of diazocines highlighted that while both methods were effective, the Stille coupling provided better yields for substrates containing coordinating functional groups like aldehydes, esters, and certain heterocycles.[13] For instance, coupling of aryl aldehydes and furans resulted in low to moderate yields (39–59%) with Suzuki coupling, whereas Stille coupling achieved high yields (80–91%).[13]
Experimental Protocols: A Practical Guide
The following are generalized experimental protocols for representative Stille and Suzuki coupling reactions.
Experimental Protocol: Stille Coupling of Bromobenzene (B47551) and Vinyltributyltin
Materials:
-
Bromobenzene (1.0 mmol)
-
Vinyltributyltin (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous and degassed toluene (B28343) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add bromobenzene and vinyltributyltin.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst.
-
Add the anhydrous and degassed toluene via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated aqueous solution of potassium fluoride (B91410) to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Protocol: Suzuki Coupling of Bromobenzene and Phenylboronic Acid
Materials:
-
Bromobenzene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
Triphenylphosphine (0.08 mmol, 8 mol%)
-
2M Aqueous sodium carbonate solution (2.0 mL)
-
n-Propanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add bromobenzene, phenylboronic acid, and n-propanol. Stir the mixture until all solids are dissolved.[18]
-
Add the palladium acetate, triphenylphosphine, and the aqueous sodium carbonate solution.[18]
-
Heat the mixture to reflux under an inert atmosphere for approximately 1-2 hours, monitoring the reaction by TLC.[18]
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Conclusion: Choosing the Right Tool for the Job
Both the Stille and Suzuki couplings are exceptionally powerful and reliable methods for C-C bond formation. The Suzuki coupling is often the preferred choice due to the low toxicity of the organoboron reagents and the ease of byproduct removal, making it a "greener" and more practical option for many applications, particularly in industrial settings.[10]
However, the Stille coupling remains an indispensable tool, especially when dealing with substrates that are sensitive to the basic conditions required for the Suzuki reaction. Its excellent functional group tolerance and the high stability of organostannane reagents make it a robust alternative for the synthesis of complex and highly functionalized molecules.[10] The primary drawback of the Stille reaction is the high toxicity of organotin compounds, which necessitates careful handling and rigorous purification to remove tin residues.[7][8][9] Ultimately, the decision between Stille and Suzuki coupling will be guided by the specific requirements of the synthesis, including the nature of the substrates, desired functional group compatibility, and safety considerations.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity and health effects of selected organotin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Stille_reaction [chemeurope.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. www1.udel.edu [www1.udel.edu]
Safety Operating Guide
Proper Disposal of Bis(trimethylstannyl)acetylene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly toxic organotin compounds like Bis(trimethylstannyl)acetylene is of paramount importance. This document provides essential, step-by-step guidance on the proper disposal procedures for this compound, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical due to the compound's significant health hazards.
This compound is a flammable solid that is fatal if swallowed, inhaled, or in contact with skin.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, must be worn.[3]
Key Physical and Chemical Properties
A thorough understanding of the properties of this compound is the first step in ensuring its safe management.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈Sn₂ | [4] |
| Molecular Weight | 351.65 g/mol | |
| Appearance | White crystalline solid | [5] |
| Melting Point | 59-61 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents like ether and tetrahydrofuran. | [2] |
| Hazard Classifications | Flammable Solid, Acute Toxicity (Oral, Dermal, Inhalation), Aquatic Toxicity (Acute and Chronic) |
Experimental Protocols for Disposal and Decontamination
The primary principle for the safe disposal of this compound is the oxidative degradation of the organotin compound into less toxic inorganic tin species.
Protocol 1: Neutralization and Disposal of Bulk this compound Waste
This protocol outlines the procedure for treating liquid waste containing this compound.
Materials:
-
Liquid waste containing this compound
-
Commercial bleach (sodium hypochlorite (B82951) solution) or 20% nitric acid
-
Suitable, large chemical-resistant container
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure that the organotin waste is not mixed with other incompatible waste streams.[3]
-
Working Area: Conduct all procedures within a certified chemical fume hood.
-
Oxidation: Slowly and in small portions, add an oxidizing agent (commercial bleach or 20% nitric acid) to the this compound waste while stirring.[3] Be aware that this reaction can be exothermic.
-
Reaction Time: Allow the mixture to stir for a minimum of 12 hours (overnight is recommended) to ensure complete oxidation of the organotin compound.[3]
-
Neutralization: After the reaction is complete, check the pH of the treated waste. If necessary, neutralize it to a pH between 6 and 8.[3]
-
Final Disposal: Even after treatment, the waste should be considered hazardous. Transfer the treated waste to a designated hazardous waste container, label it clearly, and dispose of it according to your institution's and local regulations.[3]
Protocol 2: Decontamination of Glassware
This protocol details the steps for cleaning glassware that has been in contact with this compound.
Materials:
-
Contaminated glassware
-
Commercial bleach or 20% nitric acid
-
Designated hazardous waste containers (for liquid and solid waste)
-
Appropriate PPE
Procedure:
-
Initial Rinse: In a chemical fume hood, rinse the glassware multiple times with a suitable organic solvent such as acetone or dichloromethane to remove the bulk of the organotin residue.[3]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".[3]
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[3]
-
Soaking: Allow the glassware to soak for at least 12 hours (overnight is recommended) to ensure complete degradation of any residual organotin compounds.[3]
-
Final Cleaning: After soaking, carefully remove the glassware from the decontamination bath and rinse thoroughly with deionized water. The glassware can then be cleaned using standard laboratory procedures.
-
Bath Disposal: The bleach or nitric acid bath used for decontamination is now considered hazardous waste and must be disposed of according to institutional guidelines.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and waste disposal protocols. Always consult your organization's safety officer for detailed guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Bis(trimethylstannyl)acetylene
For researchers, scientists, and drug development professionals, the safe handling of highly toxic materials like Bis(trimethylstannyl)acetylene is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
This compound, an organotin compound, is a valuable reagent in organic synthesis. However, it is extremely toxic and requires stringent safety protocols to mitigate risks.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency responses.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and general organotin compounds.
| Property | Value |
| Chemical Identity | |
| CAS Number | 2117-50-2[2][3] |
| Molecular Formula | C8H18Sn2[2] |
| Molar Mass | 351.65 g/mol [2][3] |
| Physical Properties | |
| Appearance | White crystal[2][4] |
| Melting Point | 59-61 °C[2][3] |
| Boiling Point | 97-98 °C at 16 Torr[2] |
| Flash Point | 185°F (85°C)[2] |
| Sensitivity | Air sensitive[2] |
| Occupational Exposure Limits (for Organotin Compounds as Sn) | |
| OSHA PEL (TWA) | 0.1 mg/m³[2][5] |
| NIOSH REL (TWA) | 0.1 mg/m³[1][5] |
| ACGIH TLV (TWA) | 0.1 mg/m³[2][3] |
| ACGIH TLV (STEL) | 0.2 mg/m³[2][3] |
Operational Plan for Handling this compound
This procedural guidance provides a step-by-step plan for the safe handling and disposal of this compound.
Receiving and Storage
-
Inspect upon receipt: Visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow your institution's emergency procedures.
-
Storage: Store in a cool, dry, well-ventilated area designated for flammable and highly toxic materials.[2][6] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen or argon).[5][6] Store away from strong oxidizing agents, acids, and bases.[6]
Personal Protective Equipment (PPE)
A standard Level C ensemble is often recommended for handling organotin compounds.[1] The following PPE is mandatory when handling this compound:
-
Body Protection: A flame-retardant lab coat or chemical-resistant coveralls.[5]
-
Hand Protection: Double-gloving with chemical-resistant outer and inner gloves (e.g., nitrile or neoprene).[1][5]
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[1][5] For operations with a higher risk of aerosol generation, a full-face or half-mask air-purifying respirator with appropriate cartridges should be used.[1][3]
Handling and Experimental Protocol
-
Work Area: All manipulations of this compound must be performed within a certified chemical fume hood with the sash at the lowest practical height.[5]
-
Inert Atmosphere Transfer: As an air-sensitive reagent, this compound, especially if supplied in a Sure/Seal™ bottle, must be transferred using syringe and needle techniques under an inert atmosphere (argon or nitrogen).[1][5]
-
Glassware: All glassware must be thoroughly dried before use, ideally flame-dried and cooled under an inert atmosphere.[5]
-
Spill Containment: Have a spill kit readily available. The work area in the fume hood should be lined with absorbent, disposable bench paper.
Waste Disposal and Decontamination
-
Waste Segregation: All waste contaminated with this compound, including used gloves, bench paper, syringes, and needles, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[6]
-
Glassware Decontamination: Contaminated glassware should be rinsed with a suitable organic solvent (e.g., hexanes or toluene) into the appropriate hazardous waste container.[5] Subsequently, glassware can be decontaminated by soaking in a bleach or 20% nitric acid bath, which should then be disposed of as hazardous waste.[1]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air at once and seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
-
Spill: In case of a spill, evacuate the area and alert others. If the spill is small and contained within the fume hood, it can be absorbed with an inert material (e.g., sand or vermiculite) and placed in the hazardous waste container. For larger spills, follow your institution's emergency response protocol.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. PUBLIC HEALTH STATEMENT - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TIN, ORGANIC COMPOUNDS (as Sn) | Occupational Safety and Health Administration [osha.gov]
- 3. TIN, ORGANIC COMPOUNDS - ACGIH [acgih.org]
- 4. Evaluation of employee exposure to organic tin compounds used as stabilizers at PVC processing facilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Tin (organic compounds, as Sn) [cdc.gov]
- 6. Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds (77-115) | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
